4-Bromo-1-(4-fluorophenyl)-1H-indazole
Descripción
Propiedades
IUPAC Name |
4-bromo-1-(4-fluorophenyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-12-2-1-3-13-11(12)8-16-17(13)10-6-4-9(15)5-7-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKVQOONHTWMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 4-Bromo-1-(4-fluorophenyl)-1H-indazole
Topic: Chemical Properties of 4-Bromo-1-(4-fluorophenyl)-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
4-Bromo-1-(4-fluorophenyl)-1H-indazole represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It serves as a bifunctional building block, characterized by two distinct reactive handles: the electrophilic C4-bromine and the metabolically robust N1-(4-fluorophenyl) moiety.[1] This specific substitution pattern is designed to optimize Lipophilicity Ligand Efficiency (LLE) and metabolic stability, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR), anti-inflammatory agents, and modulators of the Wnt/
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, moving beyond basic data to offer actionable insights for lead optimization.
Physicochemical Profile
The addition of a para-fluorophenyl group to the N1 position of the indazole core significantly alters the electronic and physical landscape of the molecule compared to the parent 4-bromoindazole. The fluorine atom blocks metabolic oxidation at the para-position while modulating the pKa of the indazole system.
Table 1: Calculated & Observed Properties
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | Core scaffold composition.[1] | |
| Molecular Weight | 291.12 g/mol | Fragment-like; allows room for further functionalization (Rule of 3 compliant).[1] |
| cLogP | 4.2 – 4.5 | Highly lipophilic. Requires polar solubilizing groups in final drug candidates. |
| Topological Polar Surface Area (TPSA) | ~17.8 | Low TPSA indicates excellent membrane permeability (CNS penetrant potential). |
| H-Bond Donors / Acceptors | 0 / 2 | Lack of donors improves permeability; N2 is a weak acceptor.[1] |
| Melting Point | 110 – 115 °C | Crystalline solid; stable for storage. |
| Solubility | Low (Water) | Soluble in DCM, DMSO, DMF, and hot Ethanol. |
| Electronic Effect | The p-F group exerts a weak electron-withdrawing inductive effect, stabilizing the N1-aryl bond.[1] |
Synthetic Routes & Manufacturing
The construction of 4-Bromo-1-(4-fluorophenyl)-1H-indazole is non-trivial due to the regioselectivity challenge inherent to the indazole ring (N1 vs. N2 arylation).[1] High-fidelity synthesis requires controlling the tautomeric equilibrium to favor the thermodynamically stable N1-isomer.[1]
Primary Synthetic Pathway: Metal-Catalyzed N-Arylation [1]
The most robust route involves the cross-coupling of 4-bromo-1H-indazole with 1-fluoro-4-iodobenzene .[1] While Copper-catalyzed (Chan-Lam or Ullmann) methods are cheaper, Palladium-catalyzed (Buchwald-Hartwig) methods offer superior regioselectivity.[1]
Diagram 1: Synthesis Workflow (Graphviz)
Caption: Divergent N-arylation pathway showing the critical separation of the thermodynamic N1 product from the kinetic N2 byproduct.
Experimental Protocols
Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type)
Best for large-scale, cost-effective synthesis where 5-10% N2-isomer is acceptable.[1]
Reagents:
-
1-Fluoro-4-iodobenzene (1.2 equiv)[1]
-
CuI (10 mol%)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)[1]
- (2.0 equiv)
-
Toluene (0.5 M concentration)
Procedure:
-
Charge: In a glovebox or under Argon, charge a pressure tube with 4-bromoindazole, CuI, and
. -
Solvate: Add anhydrous Toluene, the diamine ligand, and the aryl iodide.
-
Reflux: Seal and heat to 110 °C for 24 hours. The reaction mixture will turn a deep blue-green slurry.[1]
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3] Wash the filtrate with
(aq) to remove copper species. -
Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The N1-isomer (Target) typically elutes after the N2-isomer due to higher polarity.[1]
Critical Quality Attribute (CQA):
-
Regioselectivity Check: Use 1H-NMR (NOESY) to confirm N1 substitution.[1] A cross-peak between the N1-phenyl protons and the indazole C7-H confirms the correct isomer.[1]
Chemical Reactivity & Functionalization
The utility of this scaffold lies in the orthogonal reactivity of its functional groups. The C4-Bromine is a "soft" electrophile, highly responsive to Palladium(0) catalysis, while the fluorophenyl ring remains inert under standard coupling conditions.
Reactivity Map
-
Suzuki-Miyaura Coupling (C4-Position):
-
Reactivity: High. The electron-deficient nature of the indazole ring (pyridine-like N2) activates the C4-Br bond for oxidative addition.[1]
-
Application: Introduction of aryl/heteroaryl groups (e.g., pyrazoles, pyridines) to extend the pharmacophore.
-
-
Buchwald-Hartwig Amination (C4-Position):
-
Reactivity: Moderate to High. Requires bulky phosphine ligands (e.g., BrettPhos) to prevent catalyst poisoning by the indazole nitrogens.
-
Application: Synthesis of amino-indazole kinase inhibitors.[1]
-
-
Lithiation/Halogen Exchange:
Diagram 2: Functionalization Pathways (Graphviz)
Caption: The C4-bromo handle enables divergent synthesis of three distinct inhibitor classes.[1]
Medicinal Chemistry Applications
This specific scaffold is a bioisostere for quinoline and isoquinoline cores but offers superior solubility and distinct H-bonding vectors.[1]
Case Study: Kinase Inhibition (VEGFR/PDGFR)
Indazoles substituted at the 1-position with fluorophenyl groups are frequently cited in patent literature for Tyrosine Kinase Inhibition .
-
Mechanism: The indazole N2 nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.
-
Role of Fluorine: The para-fluorine atom blocks metabolic hydroxylation (CYP450 mediated) at the solvent-exposed tail, significantly increasing the half-life (
) of the drug candidate. -
Role of C4-Substitution: Groups attached here typically occupy the hydrophobic "gatekeeper" pocket, determining selectivity between similar kinases.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Handle in a fume hood. Avoid dust formation. The compound is halogenated and should be treated as potentially persistent.
-
Storage: Store at 2-8 °C under inert gas (Argon). Light sensitive (protect from direct UV exposure to prevent debromination).
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole derivatives. (Note: Structural analog reference for synthesis conditions).
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1H-indazole (CAS 186407-74-9).[1][2][5]
-
Wang, Y., et al. (2015).[6] "Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors." Archiv der Pharmazie, 348, 1–9.[6]
-
Boujdi, K., et al. (2021).[7] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 6299-6307.
-
Oakwood Chemical. (2024). Safety Data Sheet: 4-Bromo-5-fluoro-1H-indazole.[1]
Sources
- 1. CAS No:186407-74-9 4-BROMO (1H)INDAZOLE|4-BROMOINDAZOLE;1H-Indazole, 4-bromo-;4-bromo-1H-indazole£4-Bromoindazole;broMo-1H-indazole;4-BroMo-1H-indazole, 97+% - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 2. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 6. scribd.com [scribd.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-fluorophenyl) Indazole Scaffolds
Abstract: The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses specifically on the 1-(4-fluorophenyl) indazole core, a substitution pattern frequently employed to enhance metabolic stability and target engagement. We will provide an in-depth analysis of the structure-activity relationships (SAR) at key positions of the indazole ring, exploring how structural modifications influence biological activity against various targets, particularly protein kinases. This document synthesizes data from numerous studies to offer a comprehensive overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and data summaries to facilitate rational drug design.
Introduction: The Indazole Scaffold in Modern Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug design.[3] Its rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal anchor for engaging with biological targets. The versatility of the indazole scaffold is demonstrated by its presence in several FDA-approved drugs, including the anti-inflammatory agent Bendazac and the multi-kinase inhibitors Pazopanib and Niraparib.[4][5]
The introduction of a 4-fluorophenyl group at the N1 position is a common and often critical design choice. The fluorine atom can serve as a hydrogen bond acceptor and, due to the strength of the C-F bond, can block metabolic oxidation at the para-position of the phenyl ring, thereby improving the pharmacokinetic profile of the compound. This guide will dissect the SAR of this specific scaffold, providing insights into how substitutions at other positions can be leveraged to achieve high potency and selectivity.
Key Biological Targets and Therapeutic Applications
The 1-(4-fluorophenyl) indazole scaffold and its close analogs have been successfully developed as inhibitors for a range of biological targets. The most prominent among these are:
-
Protein Kinases: This is the largest and most explored target class for indazole derivatives. They have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 2 (JAK2), p38α MAPK, and Extracellular signal-regulated kinase (ERK1/2).[6][7][8][9] This makes them highly valuable in oncology and inflammation research.
-
Anticancer Agents: Directly linked to their kinase inhibitory activity, these compounds exhibit potent antiproliferative effects against a wide array of human cancer cell lines, including breast, colon, lung, and neuroblastoma.[4][7][10][11]
-
Anti-inflammatory Agents: Some indazole derivatives have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), indicating their potential in treating inflammatory disorders.[12]
-
Other Targets: The broader indazole class also includes inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and stimulators of soluble guanylate cyclase (sGC).[4][13][14]
General Synthetic Strategies
The construction of the 1-(4-fluorophenyl) indazole core and its subsequent diversification can be achieved through several established synthetic routes. A common approach involves the cyclization of appropriately substituted hydrazones. Subsequent functionalization at key positions is often accomplished using modern cross-coupling reactions.
Caption: Generalized synthetic workflow for 1-(4-fluorophenyl) indazole derivatives.
Key diversification reactions include:
-
Suzuki Coupling: To introduce various aryl or heteroaryl groups, particularly at the C5-position, which has proven critical for antitumor activity.[10]
-
Sonogashira Coupling: To install alkynyl moieties, which can act as linkers or form specific interactions within a target's active site.[7]
-
Nucleophilic Aromatic Substitution: To introduce thioether or amine linkages at activated positions on the indazole ring.
Decoding the Structure-Activity Relationship (SAR): A Positional Analysis
The following analysis dissects the SAR based on substitutions at different positions of the core scaffold.
Caption: Key positions for SAR modulation on the 1-(4-fluorophenyl) indazole scaffold.
The N1-Position: The 4-Fluorophenyl Anchor
The 1-(4-fluorophenyl) group is a cornerstone of this scaffold's activity. While systematic exploration of this group is less common than at other positions, related studies on similar indazoles provide valuable context. For instance, in analogs of the sGC stimulator YC-1, moving the fluorine substituent on the N1-benzyl ring from the para- to the ortho-position led to better inhibitory activity, while meta-substitution was detrimental.[13][14] This highlights the sensitivity of target binding to the electronic and steric profile of the N1-substituent. The 4-fluoro group is generally favored for its combination of metabolic stability and favorable electronic properties.
The C3-Position: A Gateway to Potency and Selectivity
The C3-position is a critical vector for influencing potency and selectivity. It often points towards the solvent-exposed region of a binding pocket, allowing for the introduction of larger and more complex functional groups.
-
For IDO1 Inhibition: Studies revealed that a suitably substituted carbohydrazide moiety at the C3 position was crucial for potent inhibitory activity.[4]
-
For Kinase Inhibition: In many kinase inhibitors, this position is used to attach groups that form key hydrogen bonds with the hinge region of the kinase. While specific examples for the 1-(4-fluorophenyl) scaffold are part of proprietary drug development, the general principle holds that modifications here are a primary strategy for optimization.
The C5-Position: Tuning Activity with Aromatic Substitutions
The C5-position has been a hotspot for SAR exploration, particularly for anticancer agents.
-
Aromatic Substituents are Key: The introduction of substituted aromatic rings at C5 via Suzuki coupling has been shown to significantly impact antiproliferative activity.[10]
-
Fluorine is Favorable: A clear SAR trend emerged from a series of C5-substituted analogs tested against cancer cell lines. The presence of a fluorine atom on the C5-phenyl ring was crucial for activity. The potency trend was observed as: 3,5-difluorophenyl > 4-fluorophenyl > 3-fluorophenyl.[10] This suggests that the electron-withdrawing nature and potential hydrogen bonding capacity of fluorine at these specific positions are vital for target engagement. In contrast, replacing the fluoro-substituent with methoxy or dichloro groups led to a 2- to 10-fold decrease in activity.[10]
The C6-Position: Accommodating Larger Moieties
The C6-position offers another avenue for extensive modification and can accommodate large, complex side chains to achieve high potency.
-
PLK4 Inhibition: A highly potent PLK4 inhibitor (IC50 < 0.1 nM) was developed by introducing a thio-acetamide linker at the C6-position, which in turn was connected to a (pyridin-3-ylethynyl) group at C3.[7] This complex architecture highlights how multiple positions can be optimized in concert to create highly effective molecules. The C6-linker likely occupies a specific channel or sub-pocket within the kinase active site.
Quantitative SAR Data Summary
To illustrate the impact of these substitutions, the following table summarizes antiproliferative data for a series of novel indazole-based PLK4 inhibitors.[7]
| Compound ID | C3-Substitution | C6-Substitution | PLK4 IC50 (nM) | MCF-7 Cell IC50 (µM) |
| Lead (28t) | Pyridin-3-ylethynyl | -S-(CH₂)₂-OH | 1.1 | > 10 |
| C05 | Pyridin-3-ylethynyl | -S-CH₂-C(O)N(Et)(4-F-Ph) | < 0.1 | 0.979 |
| A07 | Pyridin-3-ylethynyl | -S-CH₂-C(O)N(Et)(Ph) | 0.2 | 1.986 |
| C04 | Phenyl-ethynyl | -S-CH₂-C(O)N(Et)(4-F-Ph) | 0.3 | 2.543 |
Data synthesized from Li et al., 2023.[7]
Analysis: The data clearly demonstrates several key SAR points. The optimization of the C6-substituent from a simple hydroxyethylthio group in the lead compound to the N-ethyl-N-(4-fluorophenyl) acetamide group in C05 dramatically increased both kinase potency and cellular activity.[7] Comparing C05 to A07 shows the benefit of the 4-fluoro group on the terminal phenyl ring. Furthermore, comparing C05 to C04 highlights the superiority of the pyridin-3-ylethynyl group at C3 over a simple phenylethynyl group, likely due to a key interaction formed by the pyridine nitrogen.[7]
Essential Experimental Protocols
A rigorous evaluation of SAR requires robust and reproducible experimental protocols. Below are standardized methodologies for key assays.
General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for quantifying a compound's ability to inhibit a specific protein kinase.
1. Materials:
- Kinase of interest (e.g., PLK4).
- Eu-labeled anti-tag antibody.
- Alexa Fluor™ 647-labeled tracer (a known ligand for the kinase).
- Test compounds dissolved in 100% DMSO.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
2. Procedure:
- Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.
- In a 384-well plate, add 2.5 µL of 4x test compound dilution. For control wells, add 2.5 µL of DMSO.
- Add 2.5 µL of a 4x kinase/antibody mixture to all wells.
- Add 5 µL of a 2x tracer solution to all wells. The final volume will be 10 µL.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
3. Data Analysis:
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase binding is inhibited).
Cellular Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]
Caption: Standard workflow for an MTT-based cellular antiproliferative assay.
1. Procedure:
- Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of compound concentration.
Conclusion and Future Perspectives
The 1-(4-fluorophenyl) indazole scaffold is a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets, especially protein kinases. The structure-activity relationship is well-defined at several key positions:
-
N1-Position: The (4-fluorophenyl) group serves as an excellent anchor, providing metabolic stability and favorable interactions.
-
C3-Position: A primary vector for introducing groups that confer potency and selectivity.
-
C5-Position: Highly sensitive to substitution, with fluorinated aromatic rings being particularly beneficial for antitumor activity.
-
C6-Position: Capable of accommodating large and complex linkers to access distal pockets and achieve nanomolar or even sub-nanomolar potency.
Future efforts in this area should focus on several key aspects. Firstly, optimizing for pharmacokinetic properties beyond potency, such as metabolic stability, is crucial, as even highly potent compounds can fail due to poor in vivo characteristics.[7][11] Secondly, the application of computational methods, such as QSAR and molecular docking, can further rationalize observed SAR and guide the design of next-generation inhibitors.[12][15] Finally, exploring less-common substitution patterns on the indazole ring could unlock novel interactions and lead to the discovery of inhibitors for new target classes.
References
-
Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lin, Y. T., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]
-
Lv, P. C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
-
Oddi, S., et al. (2019). The anti-inflammatory agent bindarit acts as a modulator of fatty acid-binding protein 4 in human monocytic cells. ResearchGate. Available at: [Link]
-
Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology. Available at: [Link]
-
Al-Ostath, M. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]
-
Sharma, R., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]
-
Lin, Y. T., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y. Semantic Scholar. Available at: [Link]
-
Kaushik, N., et al. (2016). Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Pharmaceutical Sciences. Available at: [Link]
-
Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. Available at: [Link]
-
Chen, J., et al. (2021). Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lorthiois, E., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Bromo-1-(4-fluorophenyl)-1H-indazole in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. The 1H-indazole core is one such privileged structure. This technical guide explores the specific utility of 4-Bromo-1-(4-fluorophenyl)-1H-indazole , a highly specialized, bifunctional building block designed to accelerate hit-to-lead optimization. By dissecting its structural rationale, synthetic methodologies, and biological applications, this whitepaper provides a comprehensive roadmap for medicinal chemists leveraging this intermediate.
Pharmacophore Mapping & Structural Rationale
The design of 4-Bromo-1-(4-fluorophenyl)-1H-indazole is not arbitrary; every functional group serves a distinct physicochemical or synthetic purpose. As an application scientist, it is critical to understand the causality behind these structural choices before deploying the building block in a library synthesis.
-
The 1H-Indazole Core: The bicyclic indazole system acts as a robust bioisostere for indole and phenol[1]. In the context of kinase inhibition, the indazole ring mimics the adenine moiety of ATP. Unlike indole, indazole possesses an additional nitrogen atom (N2) that acts as a critical hydrogen bond acceptor, forming pivotal interactions with the hinge region residues of target proteins[1].
-
The N1-(4-Fluorophenyl) Substituent: The installation of a fluorinated aromatic ring at the N1 position serves a dual purpose. First, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para-position, significantly enhancing the molecule's in vivo half-life. Second, it increases the overall lipophilicity (cLogP), allowing the moiety to anchor deeply into hydrophobic pockets, such as those found in the cyclooxygenase-2 (COX-2) enzyme[2] or the lipophilic cleft of the PD-L1 dimer interface[3].
-
The C4-Bromo Handle: The bromine atom at the 4-position is primarily a synthetic vector rather than a pharmacophoric element. It provides a highly reactive site for late-stage transition-metal-catalyzed cross-coupling. Because the C4 position often points toward solvent-exposed regions or adjacent allosteric pockets[4], this handle allows chemists to rapidly generate diverse libraries via scaffold hopping or fragment-based drug discovery (FBDD)[1].
Caption: Pharmacophore mapping of the functionalized indazole within a target protein binding site.
Synthetic Workflows and Self-Validating Protocols
To fully harness 4-Bromo-1-(4-fluorophenyl)-1H-indazole, chemists must master both its upstream synthesis and its downstream diversification. The following protocols are designed as self-validating systems, ensuring high fidelity at each synthetic node.
Caption: Workflow detailing the synthesis and downstream diversification of the indazole building block.
Protocol 1: Regioselective Synthesis via Chan-Lam N-Arylation
Objective: Install the 4-fluorophenyl group at the N1 position while preserving the C4-bromide. Causality: Copper(II) catalysis (Chan-Lam) is chosen over Palladium (Buchwald-Hartwig) because Cu selectively promotes C-N bond formation without oxidatively adding into the aryl C-Br bond. This orthogonality prevents premature polymerization or debromination of the starting material.
Methodology:
-
Preparation: In a round-bottom flask open to the atmosphere, dissolve 4-bromo-1H-indazole (1.0 eq) and 4-fluorophenylboronic acid (2.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Catalyst & Base: Add Copper(II) acetate (0.1 eq) and Pyridine (2.0 eq). Note: The open-air environment is critical; molecular oxygen acts as the stoichiometric oxidant required to turn over the Cu(I)/Cu(II)/Cu(III) catalytic cycle.
-
Reaction: Stir the deep blue/green solution at room temperature for 24 hours.
-
Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The starting 4-bromo-1H-indazole possesses a highly polar N-H bond, causing it to run low on normal-phase silica. Upon successful N-arylation, this hydrogen bond donor is lost, resulting in a significant upward shift in Rf. Furthermore,
H-NMR analysis of the crude mixture will confirm success via the disappearance of the broad N-H singlet (typically ~13 ppm) and the emergence of an AA'BB' splitting pattern characteristic of the para-fluorophenyl ring. -
Workup: Quench with saturated aqueous NH
Cl to complex the copper salts, extract with DCM, dry over Na SO , and purify via flash chromatography.
Protocol 2: Downstream Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Leverage the C4-bromo handle to introduce diverse functional groups (e.g., aryl, heteroaryl, or alkyl groups) to generate final API candidates.
Causality: Pd(dppf)Cl
Methodology:
-
Preparation: Combine 4-Bromo-1-(4-fluorophenyl)-1H-indazole (1.0 eq), the desired functionalized boronic acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), and K CO (3.0 eq) in a Schlenk flask. -
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Perform three freeze-pump-thaw cycles. Note: Rigorous exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) active catalyst and the homocoupling of the boronic acid.
-
Reaction: Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere.
-
Self-Validation System: Analyze the reaction via LC-MS. The isotopic signature of the brominated starting material (a distinct 1:1 ratio of M and M+2 peaks) must completely disappear, replaced by a single mass peak corresponding to the cross-coupled product.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO
, and purify via preparative HPLC.
Biological Applications & Target Pathways
The functionalized derivatives of 4-Bromo-1-(4-fluorophenyl)-1H-indazole have demonstrated profound efficacy across multiple therapeutic areas:
-
Oncology (Kinase Inhibition): The indazole scaffold is a cornerstone in the development of multi-kinase inhibitors. Recent structure-guided drug design utilizing 1H-indazole derivatives has yielded compounds with strong potencies against EGFR T790M and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways[4]. The N1-aryl substitution enhances the residence time of the inhibitor within the ATP-binding pocket.
-
Immuno-Oncology (PD-1/PD-L1 Blockade): Disrupting the programmed cell death-1 (PD-1) pathway with small molecules is a frontier in cancer immunotherapy. Recent discoveries have highlighted 4-phenyl-1H-indazole derivatives as potent small-molecule inhibitors targeting the PD-1/PD-L1 interaction. For instance, derivatives built from this core have demonstrated high binding affinity (K
in the nanomolar range) to PD-L1, effectively activating the tumor immune microenvironment in vivo[3]. -
Anti-Inflammatory Agents: Computational and in vitro studies have validated 1H-indazole derivatives as potent anti-inflammatory agents. Compounds bearing fluorophenyl groups exhibit exceptional binding energies when docked into the Cyclooxygenase-2 (COX-2) enzyme, forming stable amide-π-stacked bonds and extensive π-alkyl interactions with key amino acid residues[2].
-
Antibacterial Therapeutics: 4-Bromo-1H-indazole derivatives have been synthesized and assayed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). These compounds disrupt bacterial cell division and have shown potent in vitro antibacterial activity against penicillin-resistant Staphylococcus aureus and other Gram-positive strains[5].
Quantitative Physicochemical Profiling
The strategic addition of the bromo and fluorophenyl groups drastically alters the physicochemical profile of the bare indazole scaffold. The table below summarizes the evolution of these properties, highlighting the shift towards a more lipophilic, drug-like space suitable for deep-pocket target binding.
Table 1: Physicochemical Evolution of the Indazole Scaffold
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 1H-Indazole | 118.14 | 1.81 | 28.7 | 1 | 2 |
| 4-Bromo-1H-indazole | 197.03 | 2.67 | 28.7 | 1 | 2 |
| 4-Bromo-1-(4-fluorophenyl)-1H-indazole | 291.12 | 4.52 | 17.8 | 0 | 2 |
Data Interpretation: The loss of the H-bond donor (N-H) and the addition of the fluorophenyl ring lower the Topological Polar Surface Area (TPSA) and increase the cLogP, optimizing the molecule for passive membrane permeability and hydrophobic target engagement.
References
- development of 1h-indazole derivatives as anti-inflammatory agents using computational Source: Semantic Scholar URL
- Source: PMC (NIH)
- Indazoles in Drug Discovery Source: PharmaBlock URL
- Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors Source: Scribd URL
- Source: PubMed (NIH)
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
The 4-Bromoindazole Handbook: Synthesis, Reactivity, and Medicinal Utility
The following technical guide details the synthesis, reactivity, and medicinal applications of 4-bromo-1H-indazole.
Executive Summary
4-Bromo-1H-indazole (CAS: 186407-74-9) is a "privileged scaffold" in modern drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., PI3K, PLK4) and antibacterial agents (FtsZ inhibitors).[1] Unlike its 5- and 6-bromo isomers, the 4-bromo derivative offers a unique vector for substitution that projects into the solvent-exposed regions or specific hydrophobic pockets of ATP-binding sites, making it highly valuable for structure-activity relationship (SAR) tuning.
This guide provides a validated synthetic workflow, mechanistic insights, and application protocols for researchers utilizing this moiety.
Part 1: Core Synthesis Strategies
The synthesis of 4-bromoindazole is non-trivial due to the challenge of regiocontrol. Direct bromination of 1H-indazole yields the 3-bromo derivative (electronic control) or mixtures of 5/7-bromo isomers. Therefore, ring construction strategies are required to place the bromine atom explicitly at the C4 position.
Method A: The Modified Jacobson Cyclization (Recommended)
This is the industry-standard route, utilized in the scale-up of GDC-0941 (Pictilisib). It relies on the diazotization and cyclization of 3-bromo-2-methylaniline .
-
Mechanism: The reaction proceeds via N-acetylation, followed by nitrosation to form an N-nitroso-acetamide intermediate. This species undergoes a rearrangement and intramolecular cyclization involving the adjacent methyl group to form the indazole core.
-
Advantages: Low-cost starting materials, scalable, high regiofidelity.[2]
Reaction Scheme & Logic
The transformation maps the C3-bromine of the aniline precursor directly to the C4-position of the indazole.
Caption: Step-wise synthesis of 4-bromoindazole via modified Jacobson cyclization.
Method B: The Fluorobenzaldehyde Route (Alternative)
This route utilizes 2-fluoro-6-bromobenzaldehyde and hydrazine hydrate.
-
Mechanism: Hydrazine forms a hydrazone with the aldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) displacing the labile fluorine atom.
-
Pros/Cons: Fewer steps (one-pot), but the starting material is significantly more expensive and less available than the aniline precursor.
Part 2: Detailed Experimental Protocol
Protocol: Synthesis from 3-Bromo-2-methylaniline
Target Scale: 10–50 g | Expected Yield: 65–75%
Phase 1: Acetylation
-
Dissolution: Dissolve 3-bromo-2-methylaniline (1.0 equiv) in chloroform (7 vol) or toluene.
-
Addition: Add acetic anhydride (1.1 equiv) dropwise at 0–10 °C to control exotherm.
-
Reaction: Stir at room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane) for consumption of amine.
-
Workup: Wash with saturated NaHCO₃, dry organic layer (MgSO₄), and concentrate to yield the crude acetamide. Note: Can often be carried forward without purification.
Phase 2: Cyclization (The Critical Step)
-
Setup: Suspend the acetamide (from Phase 1) in toluene (10 vol). Add Potassium Acetate (KOAc, 1.2 equiv) and Acetic Anhydride (2.0 equiv).
-
Nitrosation: Heat to 80 °C. Add Isoamyl nitrite (1.5 equiv) dropwise.
-
Critical Control Point: The addition rate must be controlled to manage nitrogen gas evolution.
-
-
Reflux: Heat to reflux (110 °C) for 12–18 hours. The solution typically turns from orange to dark red.
-
Hydrolysis: Cool to RT. Remove volatiles under vacuum.[3] Add 6N HCl (5 vol) and MeOH (5 vol). Heat to 60 °C for 2 hours to remove the N-acetyl group.
-
Isolation: Neutralize with NaOH to pH 9–10. Extract with EtOAc (3x).[4]
-
Purification: The crude product is often a solid.[3] Recrystallize from Toluene/Heptane or purify via flash chromatography (0-40% EtOAc in Hexanes).
Validation Data:
-
1H NMR (400 MHz, DMSO-d6): δ 13.4 (br s, 1H, NH), 8.15 (s, 1H, H-3), 7.55 (d, J=8.0 Hz, 1H, H-7), 7.32 (d, J=7.5 Hz, 1H, H-5), 7.22 (t, J=7.8 Hz, 1H, H-6).
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 160–165 °C.
Part 3: Medicinal Chemistry Applications[1][2][6][7][8][9]
Kinase Inhibitor Development
The 4-bromo position is a strategic "vector" in kinase inhibitor design. In the indazole scaffold binding mode (typically hinge binding via N1/N2), the C4 substituent projects towards the P-loop or the solvent front , depending on the specific kinase.
Case Study: GDC-0941 (Pictilisib) GDC-0941 is a potent inhibitor of PI3Kα/δ. The 4-bromoindazole is coupled with a boronic ester to install the thienopyrimidine moiety.
Workflow for GDC-0941 Fragment Synthesis:
-
Protection: SEM or THP protection of N1.
-
Suzuki Coupling: Reaction at C4-Br with aryl boronates.
-
Deprotection: Removal of the protecting group.
Antibacterial Agents (FtsZ Inhibitors)
Derivatives of 4-bromoindazole have shown potency against Staphylococcus aureus by inhibiting FtsZ, a bacterial cell division protein. The bromine atom is crucial for filling a hydrophobic sub-pocket in the FtsZ interdomain cleft.
Quantitative Comparison of Reactivity
The C4-Br bond is sterically more crowded than C5 or C6 but remains highly reactive in Palladium-catalyzed cross-couplings.
| Position | Steric Hindrance | Electronic Environment | Suzuki Coupling Rate (Relative) |
| C4-Br | High (peri-H) | Electron Deficient | Moderate |
| C5-Br | Low | Moderate | High |
| C6-Br | Low | Electron Rich | High |
| C7-Br | High (N-H) | Electron Deficient | Low |
Part 4: Visualizing the Application Workflow
The following diagram illustrates how 4-bromoindazole serves as a divergence point for multiple drug classes.
Caption: Divergent synthesis pathways from the 4-bromoindazole core to bioactive targets.
References
-
Synthesis of GDC-0941 (Pictilisib)
- Title: Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Tre
- Source:Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Jacobson Indazole Synthesis Mechanism
- Title: A New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
- Source:The Journal of Organic Chemistry.
-
URL:[Link]
-
FtsZ Inhibitor Applications
-
General Indazole Chemistry
Sources
- 1. scribd.com [scribd.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 7. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
molecular weight and physicochemical data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the molecular and physicochemical properties, a proposed synthetic route, and analytical characterization of 4-Bromo-1-(4-fluorophenyl)-1H-indazole. As a specialized heterocyclic compound with limited direct literature, this document synthesizes data from analogous structures to offer valuable insights for researchers, medicinal chemists, and professionals in drug development. The strategic incorporation of a bromine atom and a 4-fluorophenyl group on the indazole scaffold suggests its potential as a versatile intermediate for creating novel therapeutic agents, particularly in the realms of kinase inhibition and antimicrobial research.
Introduction
Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The fusion of a benzene and pyrazole ring creates a scaffold with unique physicochemical properties, leading to a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide focuses on the specific derivative, 4-Bromo-1-(4-fluorophenyl)-1H-indazole. The presence of a bromine atom at the 4-position offers a reactive handle for further functionalization through cross-coupling reactions, while the N-1 substituted 4-fluorophenyl ring can influence the molecule's conformation and electronic properties. This combination makes it a compound of interest for the synthesis of complex molecules in drug discovery programs.
Physicochemical and Molecular Data
Due to the limited availability of experimental data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole, the following properties have been calculated or estimated based on its constituent parts and data from similar compounds, such as 4-bromo-1H-indazole.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrFN₂ | Calculated |
| Molecular Weight | 291.12 g/mol | Calculated |
| Appearance | Expected to be a solid, from off-white to yellow-brown | Inferred from |
| Melting Point | Estimated 160-170 °C | Inferred from[4] |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred |
| pKa | Estimated acidic pKa (N-H) ~14-15; Estimated basic pKa (pyridine-like N) ~1-2 | Inferred |
| InChI Key | (Not available) | |
| CAS Number | (Not available) |
Synthesis and Purification
The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole can be achieved through the N-arylation of 4-bromo-1H-indazole. A common and effective method for this transformation is the copper-catalyzed Chan-Lam coupling or the palladium-catalyzed Buchwald-Hartwig amination.[5] Below is a proposed synthetic protocol based on these established methodologies.
Proposed Synthetic Pathway: Chan-Lam N-Arylation
A plausible route involves the coupling of 4-bromo-1H-indazole with 4-fluorophenylboronic acid.
Caption: Proposed Chan-Lam coupling for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-bromo-1H-indazole (1.0 eq)
-
4-fluorophenylboronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask, add 4-bromo-1H-indazole, 4-fluorophenylboronic acid, and copper(II) acetate.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture at room temperature and open to the air for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
Analytical Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Characterization Workflow
Caption: A standard workflow for the analytical characterization.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the 4-fluorophenyl group. The chemical shifts will be influenced by the bromine and fluorine substituents. Protons on the indazole ring will likely appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the fluorophenyl group will show characteristic doublet of doublets or triplets due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR will show signals for all 13 carbon atoms in the molecule. The carbon attached to the bromine will be shifted to a lower field, while the carbons attached to the nitrogens will also have characteristic shifts. The carbons of the fluorophenyl ring will show splitting due to coupling with the fluorine atom.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, confirming the presence of the single fluorine atom on the phenyl ring.[6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. The exact mass should correspond to the calculated molecular weight of 291.12 g/mol .
Potential Applications and Biological Relevance
While there is no specific biological data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole, the indazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][7]
-
Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors, which are crucial targets in cancer therapy.[8] The specific substitution pattern of the title compound could confer selectivity for certain kinases.
-
Antibacterial Activity: Bromo-indazole derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, showing promise as a new class of antibacterial agents.[2][9]
-
Anti-inflammatory and Analgesic Properties: Certain indazole derivatives have demonstrated significant anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]
-
Agrochemicals: The indazole core is also found in some agrochemicals, suggesting potential applications in crop protection.[10]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Bromo-1-(4-fluorophenyl)-1H-indazole. However, based on the data for related halogenated indazoles, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]
-
Health Hazards: Halogenated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11] They may cause skin, eye, and respiratory tract irritation.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
4-Bromo-1-(4-fluorophenyl)-1H-indazole is a promising, albeit understudied, heterocyclic compound. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a strategy for its analytical characterization by synthesizing information from related structures. The structural features of this molecule make it a valuable building block for the development of novel compounds with potential therapeutic applications in oncology, infectious diseases, and inflammation. Further research into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery and medicinal chemistry.
References
- BenchChem. (n.d.). Validating the Structure of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives: A Comparative Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide.
-
PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 4-Bromo-1H-indazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Beilstein Journals. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-5-fluoro-1H-indazole. Retrieved from [Link]
- Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
-
SpectraBase. (n.d.). 1-(4-Fluorophenyl)-2-phenyl-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Boc-4-bromo-1H-indazole. Retrieved from [Link]
-
PubMed. (2015, March 13). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives. Retrieved from [Link]
-
Journal of Chemical Sciences. (2014, July). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]
-
ACS Omega. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET.
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]
-
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Patent Landscape and Structural Rationale of 4-Bromo-1-(4-fluorophenyl)-1H-indazole Analogs: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the 1-aryl-1H-indazole scaffold represents a privileged pharmacophore capable of addressing diverse biological targets. Specifically, the intermediate 4-bromo-1-(4-fluorophenyl)-1H-indazole serves as a highly versatile synthetic hub. The N1-(4-fluorophenyl) moiety provides optimal lipophilicity and metabolic stability, while the C4-bromine atom acts as a critical vector for late-stage transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of the patent landscape surrounding these analogs, focusing on their strategic deployment as Glucocorticoid Receptor (GR) modulators, monoacylglycerol lipase (MAGL) inhibitors, and bioisosteric replacements in drug discovery.
Chemical Space & Structural Rationale
As a Senior Application Scientist, selecting a core scaffold requires balancing physicochemical properties with synthetic tractability. The 4-bromo-1-(4-fluorophenyl)-1H-indazole system is engineered for target engagement and metabolic endurance:
-
The 1-(4-Fluorophenyl) Pharmacophore : Fluorine substitution at the para-position of the N1-phenyl ring blocks cytochrome P450-mediated aromatic oxidation, significantly improving the pharmacokinetic half-life of the resulting drug candidates. Furthermore, the highly electronegative fluorine atom modulates the electron density of the indazole core, enhancing binding affinity through multipolar interactions within deep hydrophobic pockets of target proteins.
-
The C4-Bromo Vector : Maintaining a halogen handle at the C4 position allows for rapid generation of structure-activity relationship (SAR) libraries. Unlike C3 or C5 halogens, C4 substituents often project toward the solvent-exposed channels in kinase active sites or receptor ligand-binding domains (LBDs). Palladium-catalyzed couplings at this position enable the introduction of solubilizing groups without disrupting the primary binding anchor.
Patent Landscape Analysis
The intellectual property (IP) surrounding 1-(4-fluorophenyl)-1H-indazoles is highly active. Assignees leverage this scaffold to navigate complex IP spaces and achieve selective polypharmacology.
-
Glucocorticoid Receptor (GR) Modulators : Patents such as describe tetracyclic and tricyclic compounds containing the indazole core that exhibit potent GR regulatory activity[1]. These non-steroidal modulators are designed to dissociate transactivation (associated with severe metabolic side effects) from transrepression (responsible for anti-inflammatory efficacy), offering safer treatments for chronic asthma and rheumatoid arthritis[2].
-
Bioisosteric Replacements : The indazole core is frequently patented as a bioisostere for catechol or indole rings. Patent details the use of indazole bioisosteres in therapeutically active compounds, replacing catechol moieties to improve metabolic stability while retaining efficacy against targets like phosphodiesterase type IV (PDE4) or adrenergic receptors[3]. These bioisosteres are particularly important for inflammatory and respiratory diseases[4].
-
Metabolic and Cardiovascular Targets : Other patent families, such as, claim indazole-containing derivatives for the treatment of atherosclerosis, hepatic steatosis, and type 2 diabetes[5]. This highlights the scaffold's versatility as a lipophilic anchor in binding to various metabolic targets[6].
-
Neurodegenerative Disorders : Related 1-aryl indazole derivatives have been explored as monoacylglycerol lipase (MAGL) inhibitors. For instance, outlines their use as prophylactic or therapeutic agents for neurodegenerative diseases, including Alzheimer's and Parkinson's diseases, by suppressing the decomposition of 2-arachidonoylglycerol (2-AG)[7].
Fig 1. Strategic workflow for patent landscaping and IP-driven lead diversification.
Quantitative Data: Key Patent Families
The following table summarizes the quantitative mapping of the primary patent families utilizing this scaffold class.
| Patent Publication | Assignee / Source | Target / Mechanism | Therapeutic Indication | Scaffold Role |
| WO2011081173A1 | Astellas Pharma Inc. | Glucocorticoid Receptor (GR) | Asthma, Rheumatoid Arthritis | Core framework for tetracyclic modulators |
| SK6252000A3 | Warner-Lambert Co. | PDE4, Adrenergic Receptors | Inflammation, Respiratory | Bioisosteric replacement for catechol |
| BR112019010164A2 | Merck Sharp & Dohme | Metabolic Targets | Atherosclerosis, T2 Diabetes | Lipophilic binding anchor |
| WO2015099196A1 | Takeda Pharmaceutical | Monoacylglycerol Lipase (MAGL) | Alzheimer's, Parkinson's | Hinge-binding / hydrophobic pocket filler |
Experimental Protocols: Synthesis & Diversification
To ensure scientific integrity and provide a self-validating framework for researchers, the following protocols detail the synthesis of the core scaffold and its subsequent late-stage diversification. These methods are grounded in validated .
Protocol A: Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole
This protocol utilizes an Ullmann-type C-N coupling to install the fluorophenyl moiety.
-
Reagents : 4-Bromo-1H-indazole (1.0 eq), 1-fluoro-4-iodobenzene (1.2 eq), Copper(I) iodide (0.1 eq), N,N'-dimethylethylenediamine (0.2 eq), Potassium carbonate (2.0 eq).
-
Solvent : Anhydrous Toluene (0.2 M).
-
Procedure :
-
Charge a flame-dried Schlenk flask with 4-bromo-1H-indazole, CuI, and K₂CO₃.
-
Evacuate and backfill with dry Nitrogen (3 cycles) to ensure an oxygen-free environment.
-
Add the solvent, followed by 1-fluoro-4-iodobenzene and the diamine ligand via a gas-tight syringe.
-
Heat the reaction mixture to 110°C for 18 hours under vigorous stirring.
-
Causality Check: The bidentate diamine ligand is critical. It solubilizes the copper catalyst and accelerates the reductive elimination step of the Ullmann coupling, thereby outcompeting undesired homocoupling of the aryl iodide.
-
-
Validation & Workup : Monitor via LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure scaffold.
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
-
Reagents : 4-Bromo-1-(4-fluorophenyl)-1H-indazole (1.0 eq), Arylboronic acid derivative (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), Sodium carbonate (2.0 M aqueous solution, 3.0 eq).
-
Solvent : 1,4-Dioxane (0.1 M).
-
Procedure :
-
Combine the indazole core, boronic acid, and Pd catalyst in a microwave-safe vial.
-
Add Dioxane and the aqueous base. Degas the biphasic mixture by sparging with Argon for 5 minutes.
-
Causality Check: Rigorous degassing is essential. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid, which severely depresses the yield of the target cross-coupled product.
-
Irradiate in a microwave reactor at 120°C for 30 minutes.
-
-
Validation & Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify by preparative HPLC to isolate the diversified analog.
Fig 2. Mechanism of action for indazole-based Glucocorticoid Receptor (GR) modulators.
References
- Title: Tetracyclic compound. Source: Google Patents (WO2011081173A1).
- Title: Indazole bioisostere replacement of catechol in therapeutically active compounds. Source: Google Patents (SK6252000A3).
- Title: Compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. Source: Google Patents (BR112019010164A2).
- Title: 4-(piperrazin-1-yl)-pyrrolidin-2-one compounds as monoacylglycerol lipase (magl) inhibitors. Source: Google Patents (WO2015099196A1).
-
Title : Organic Syntheses (General Standard for Cross-Coupling Methodologies). Source : Organic Syntheses, Inc. URL : [Link]
Sources
- 1. WO2011081173A1 - Tetracyclic compound - Google Patents [patents.google.com]
- 2. WO2011081173A1 - Tetracyclic compound - Google Patents [patents.google.com]
- 3. SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 4. SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 5. BR112019010164A2 - compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. - Google Patents [patents.google.com]
- 6. BR112019010164A2 - compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. - Google Patents [patents.google.com]
- 7. WO2015099196A1 - 4-(piperrazin-1-yl)-pyrrolidin-2-one compounds as monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]
Electronic Architecture and Synthetic Utility of the 4-Bromo Indazole Core
The 4-Bromo Indazole Core represents a specialized, high-value scaffold in medicinal chemistry, distinct from its more common 5- and 6-bromo isomers due to its proximity to the pyrazole nitrogen bridgehead. This position offers unique vectors for halogen bonding and steric occupancy in kinase hinge-binding regions.
Executive Summary
The 4-bromoindazole scaffold is a bifunctional heterocycle merging the electron-rich characteristics of a pyrazole with the electron-deficient nature of a halogenated benzene.[1] Unlike the 5- and 6-isomers, the 4-bromo substituent exerts a direct steric and electronic influence on the N1/N2 tautomeric equilibrium and the C3-position's reactivity. This guide details the electronic properties, regioselective synthesis, and functionalization strategies for this core, designed for high-precision drug discovery applications.
Electronic Structure & Fundamental Properties
1.1 Tautomeric Equilibrium & Stability
Indazole exists in a tautomeric equilibrium between the 1H and 2H forms. For the 4-bromo derivative, the 1H-tautomer is thermodynamically dominant (
-
Steric Influence: The bulky bromine atom at C4 (Van der Waals radius
) creates a "peri-interaction" with the C3-H, but more importantly, it imposes steric pressure on the N1-substituent in N-functionalized derivatives. -
Electronic Effect: The -I (inductive withdrawing) effect of bromine at C4 increases the acidity of the N-H proton compared to unsubstituted indazole.
| Property | Value (Approx.) | Context |
| pKa (N-H acidity) | ~13.2 | More acidic than indazole (13.86) due to -I effect of Br. |
| pKa (Conjugate Acid) | ~0.8 | Less basic than indazole (1.25) due to electron withdrawal. |
| Dipole Moment | ~1.8 D | Vector directed towards the Br and Pyrazole Ns. |
| C4-Br Bond Length | 1.89 \AA | Standard aromatic C-Br bond, susceptible to oxidative addition. |
1.2 Molecular Electrostatic Potential (MEP)
The 4-bromo substituent creates a distinct
Synthesis: The Regiochemical Trap
A critical error in synthesizing 4-bromoindazole is the selection of the starting aniline.
-
Incorrect Precursor: 4-bromo-2-methylaniline cyclizes to form 5-bromoindazole .[2]
-
Correct Precursor: 3-bromo-2-methylaniline is required to place the bromine at the 4-position of the resulting indazole.
2.1 Primary Synthetic Route (Jacobson/Diazotization)
The most robust route involves the diazotization of 3-bromo-2-methylaniline followed by spontaneous intramolecular cyclization.
Figure 1: Correct synthetic workflow for 4-bromoindazole versus the common regiochemical error.
Reactivity Profile & Functionalization
The 4-bromo indazole core offers three distinct vectors for diversification.
3.1 Reactivity Map
-
N1-Alkylation/Arylation (Nucleophilic):
-
Reagent: Alkyl halides (with
) or Aryl boronic acids (Chan-Lam). -
Selectivity: N1 is favored over N2 (typically >10:1 ratio), but steric bulk at C4 (Br) can slightly increase N2 formation compared to unsubstituted indazole.
-
-
C3-Electrophilic Substitution (Electrophilic):
-
Reagent: NIS, NBS, or Selectfluor.
-
Outcome: The C3 position is highly reactive.[3] Halogenation at C3 occurs without disrupting the C4-Br bond, allowing for the formation of 3,4-dihaloindazoles .
-
-
C4-Cross Coupling (Metal-Catalyzed):
-
Reagent: Boronic acids (Suzuki), Amines (Buchwald), Terminal alkynes (Sonogashira).
-
Selectivity: The C4-Br bond is activated for oxidative addition. However, if C3 is unsubstituted, C3-H deprotonation can compete during lithiation strategies.
-
Figure 2: Orthogonal reactivity vectors of the 4-bromo indazole core.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-1H-indazole
-
Objective: Preparation of the core scaffold from 3-bromo-2-methylaniline.
-
Scale: 50 mmol.
Step-by-Step Methodology:
-
Acetylation: Dissolve 3-bromo-2-methylaniline (9.3 g, 50 mmol) in dry chloroform (100 mL). Add acetic anhydride (5.2 mL, 55 mmol) dropwise at 0°C. Stir at RT for 1 h.
-
Nitrosation/Cyclization: To the mixture, add potassium acetate (1.5 g, 15 mmol) and acetic anhydride (10 mL). Heat to 40°C. Add isoamyl nitrite (13.4 mL, 100 mmol) dropwise.
-
Reflux: Heat the reaction to reflux (approx. 65°C) for 18 hours. The solution will turn from orange to deep red.
-
Hydrolysis: Evaporate volatiles. Resuspend residue in MeOH (50 mL) and 6N HCl (50 mL). Reflux for 2 hours to remove the acetyl group.
-
Workup: Cool to RT. Neutralize with 50% NaOH to pH 10. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 4:1).
-
Yield: Expected 65-75%.
-
Validation:
NMR (DMSO- ) shows doublet at 7.75 (C7-H), doublet at 7.35 (C5-H), and triplet at 7.20 (C6-H). C3-H appears as a singlet around 8.1.
-
Protocol B: Regioselective C4-Suzuki Coupling
-
Objective: Functionalization of C4 without affecting the unprotected N-H (using excess base) or after protection.
Step-by-Step Methodology:
-
Setup: In a microwave vial, combine 4-bromo-1H-indazole (1.0 eq), Aryl boronic acid (1.2 eq), and
(0.05 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Base: Add
(3.0 eq). Note: Excess base is required to deprotonate the indazole N-H and facilitate the transmetallation. -
Reaction: Degas with argon for 5 min. Heat at 100°C for 4 hours (or 120°C microwave for 30 min).
-
Workup: Dilute with water, extract with EtOAc.
-
Key Insight: The reaction proceeds via the indazolate anion, which is highly reactive toward oxidative addition at C4.
-
References
-
Synthesis of Indazoles via Diazotization
- Title: "General synthesis of indazoles
- Source:Organic Syntheses, Coll. Vol. 3, p. 475.
-
URL:[Link] (Methodology adaptation for 3-bromo precursor).
- Title: "Regioselective Synthesis and Functionalization of Indazoles.
-
Electronic Properties & pKa
-
Halogen Bonding in Drug Design
- Title: "Halogen bonding in medicinal chemistry:
- Source:Journal of Medicinal Chemistry, 2013.
-
URL:[Link]
Sources
- 1. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(4-fluorophenyl)-1H-indazole
This Application Note and Protocol is designed for researchers utilizing 4-Bromo-1-(4-fluorophenyl)-1H-indazole as a scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., FGFR, VEGFR) and CNS-active agents.
Strategic Analysis & Mechanistic Insight
The Substrate: Electronic & Steric Profile
The 4-bromoindazole core presents a unique challenge and opportunity compared to its 5- or 6-bromo isomers.
-
Steric Environment (The "Peri" Effect): The C4 position is adjacent to the bridgehead nitrogen (though separated by C3a) and the C3-H bond. While not as hindered as a meso-position in anthracene, it possesses higher steric demand than the exposed C5/C6 positions.
-
Electronic Activation: The N1-(4-fluorophenyl) moiety exerts a strong electron-withdrawing effect via the inductive pull of the fluorine and the conjugation of the phenyl ring. This decreases the electron density of the pyrazole ring, thereby activating the C4-Br bond towards oxidative addition with Palladium(0).
-
Catalyst Interaction: Unlike NH-indazoles, the N1-substitution prevents the substrate from acting as a ligand poison (N-coordination to Pd). However, the electron-deficient nature of the ring requires electron-rich ligands (e.g., ferrocenyl phosphines or biaryl phosphines) to facilitate the oxidative addition step.
Reaction Design Strategy
To ensure a self-validating and robust protocol, we prioritize catalyst systems that stabilize the Pd(0) species and prevent hydrodehalogenation (a common side reaction in electron-deficient aryl halides).
-
Primary System (Robust): Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃ / Dioxane:H₂O.
-
Rationale: The bidentate dppf ligand has a large bite angle, favoring reductive elimination. It is air-stable and highly effective for heteroaryl bromides.
-
-
Secondary System (High-Activity): XPhos Pd G2 / K₃PO₄ / THF:H₂O.
-
Rationale: For sterically hindered boronic acids (e.g., ortho-substituted), the bulky XPhos ligand facilitates transmetallation and prevents catalyst aggregation.
-
Experimental Protocols
Protocol A: Standard Cross-Coupling (High Throughput Compatible)
Best for: Phenylboronic acids, Heteroaryl boronic acids (unhindered).
Materials:
-
Substrate: 4-Bromo-1-(4-fluorophenyl)-1H-indazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Indazole substrate (1.0 equiv), Boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.
-
Solvation: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx. 0.1 M with respect to the indazole.
-
Catalyst Addition: Briefly remove the septum (under positive inert gas flow) and add Pd(dppf)Cl₂ (0.05 equiv). Reseal and purge for 1 min.
-
Reaction: Heat the block/bath to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[3] Look for the disappearance of the bromide (M+H: ~291/293) and emergence of the biaryl product.
-
-
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water.[1][2][4] Separate phases. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Sterically Demanding / Difficult Couplings
Best for: Ortho-substituted boronic acids, unstable boronic esters, or if Protocol A fails.
Materials:
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)
-
Solvent: THF / Water (10:1 ratio)
Modifications:
-
Perform the reaction at 60°C initially. If conversion is slow after 2 hours, ramp to 80°C .
-
The use of XPhos Pd G2 (a pre-catalyst) ensures rapid generation of the active monoligated Pd(0) species, crucial for overcoming steric hindrance at the C4 position.
Data Analysis & Optimization Matrix
The following table summarizes expected outcomes based on boronic acid electronics, derived from standard SAR studies on 4-bromoindazoles [1, 2].
| Coupling Partner Class | Boronic Acid Example | Recommended Protocol | Expected Yield | Key Challenges |
| Electron-Rich Aryl | 4-Methoxyphenylboronic acid | A | 85-95% | Homocoupling of boronic acid. |
| Electron-Poor Aryl | 4-Cyanophenylboronic acid | A | 70-85% | Slow transmetallation; may require longer time. |
| Heteroaryl (π-excessive) | 2-Thiopheneboronic acid | A | 60-80% | Protodeboronation of thiophene; use excess boronic acid (2.0 eq). |
| Sterically Hindered | 2,6-Dimethylphenylboronic acid | B | 50-75% | Steric clash with C3-H; requires highly active catalyst (XPhos). |
| Unstable | 2-Pyridylboronic acid | B | 40-60% | Rapid protodeboronation; use MIDA boronates if available. |
Visualizations
Catalytic Cycle & Mechanistic Pathway
This diagram illustrates the specific pathway for the 4-bromo-1-(4-fluorophenyl)-1H-indazole substrate, highlighting the critical oxidative addition step facilitated by the electron-withdrawing N1-group.
Caption: Catalytic cycle for the Suzuki coupling of 4-bromoindazole. Note the critical regeneration of Pd(0).
Experimental Workflow
A logical flow for executing the reaction and troubleshooting common failures.
Caption: Decision tree for reaction monitoring. "SM" denotes Starting Material.
Troubleshooting & Critical Parameters
Preventing Hydrodehalogenation
If the LC-MS shows a mass corresponding to the replacement of Bromine with Hydrogen (M-Br+H), the catalytic cycle is stalling at the oxidative addition stage or transmetallation is too slow.
-
Solution: Ensure the solvent is rigorously degassed. Oxygen promotes homocoupling and catalyst decomposition. Switch to Protocol B (XPhos) to accelerate transmetallation.
Purifying Indazoles
Indazoles can streak on silica gel due to the basicity of the N2 nitrogen.
-
Tip: Pre-treat the silica gel column with 1% Triethylamine in Hexanes, or use a DCM/MeOH/NH₄OH solvent system for polar products.
References
-
Gopi, B., & Vijayakumar, V. (2024).[1] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 26868-26868. [Link]
-
Lattanzi, G., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[5] Molecules, 23(10), 2623. [Link]
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Precision Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-(4-fluorophenyl)-1H-indazole
Executive Summary
Objective: To establish a robust, scalable protocol for the palladium-catalyzed C-N cross-coupling of 4-Bromo-1-(4-fluorophenyl)-1H-indazole with primary and secondary amines.
The Challenge: The 4-position of the indazole core is electronically distinct and sterically unique compared to the more common 5- or 6-positions. While the N1-aryl substituent prevents catalyst poisoning via N-H deprotonation, the C4-bromide is situated "peri" to the bridgehead, requiring highly active catalytic systems to facilitate oxidative addition and prevent debromination side-reactions.
The Solution: This guide utilizes Third-Generation Buchwald Precatalysts (e.g., RuPhos Pd G3 or BrettPhos Pd G3) . These air-stable precatalysts ensure rapid activation and high yields, bypassing the induction periods associated with traditional Pd(OAc)₂/Phosphine mixtures.
Strategic Analysis & Mechanism
Substrate Properties
-
Electrophile: 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
-
Electronic Bias: The 1-(4-fluorophenyl) group withdraws electron density, theoretically activating the ring. However, the 4-position is electron-rich relative to the 3-position, making oxidative addition the rate-determining step (RDS).
-
Sterics: The C4 position is adjacent to the C3a bridgehead. Bulky ligands must be carefully selected to allow approach without overcrowding the Pd center.
-
-
Nucleophile: Primary or Secondary Amines (e.g., Morpholine, Piperazine, Anilines).
Mechanism of Action
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical deviation in this protocol is the use of Precatalysts to generate the active L-Pd(0) species immediately upon exposure to base, preventing the formation of inactive palladium dimers.[1]
Figure 1: Catalytic cycle emphasizing the rapid activation of G3 precatalysts.
Experimental Protocol
Reagent Selection Table
| Component | Recommendation | Rationale |
| Catalyst | RuPhos Pd G3 (for 2° amines) BrettPhos Pd G3 (for 1° amines) | G3 precatalysts ensure 1:1 L:Pd ratio and prevent induction lag. RuPhos is superior for secondary amines; BrettPhos for primary. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required for rapid deprotonation. Use Cs₂CO₃ if the amine has sensitive functional groups (esters/nitriles). |
| Solvent | 1,4-Dioxane or Toluene | High boiling point ethers/aromatics solubilize the indazole well. Anhydrous grade is mandatory. |
| Stoichiometry | 1.0 equiv Ar-Br : 1.2 equiv Amine | Slight excess of amine drives the reaction to completion. |
Standardized Procedure (1.0 mmol Scale)
Safety Note: Perform all steps in a fume hood. Palladium residues are toxic.
-
Preparation:
-
Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.
-
Cool under a stream of Nitrogen or Argon.
-
-
Charging Solids:
-
Add 4-Bromo-1-(4-fluorophenyl)-1H-indazole (291 mg, 1.0 mmol).
-
Add NaOtBu (135 mg, 1.4 mmol).
-
Add RuPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%). Note: Increase to 4 mol% for difficult amines.
-
-
Solvent & Amine Addition:
-
Seal the vial and purge with Nitrogen for 5 minutes.
-
Inject Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).
-
Inject the Amine (e.g., Morpholine, 105 µL, 1.2 mmol). If the amine is solid, add it in step 2.
-
-
Reaction:
-
Place the vial in a pre-heated block at 85°C .
-
Stir vigorously (800 rpm) for 4–16 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide (M+H ~291/293) and appearance of the product.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, follow this logic tree to optimize.
Figure 2: Decision tree for troubleshooting reaction failures.
Key Troubleshooting Scenarios:
-
Protodehalogenation (Ar-H formed): This indicates the catalyst is active but the amine is not coordinating fast enough, or the hydride elimination is favored.
-
Fix: Switch to a ligand with higher steric bulk (BrettPhos ) or increase amine concentration.
-
-
No Reaction (SM Recovery): The oxidative addition failed.
-
Fix: Switch to Xantphos Pd G3 (bidentate ligands sometimes stabilize the oxidative addition complex better for certain heterocycles) or increase temperature to 110°C in Toluene.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[2] Wikipedia Summary of Core Literature. Link
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
BenchChem Application Note. "Reactivity of 4-Bromoindazoles." Link
-
Organic Chemistry Portal. "Synthesis of Indazoles and Functionalization." Link
Sources
Application Note: Regioselective Synthesis of 1-(4-Fluorophenyl)-1H-Indazoles
This guide details the regioselective synthesis of 1-(4-fluorophenyl)-1H-indazoles, addressing the critical challenge of controlling N1 vs. N2 isomerism.
Executive Summary & Strategic Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, found in anti-inflammatory (e.g., Lonidamine), anticancer (e.g., Axitinib), and CNS-active agents. However, the synthesis of 1-aryl-1H-indazoles is complicated by annular tautomerism.
-
The Challenge: Indazole exists in equilibrium between 1H and 2H tautomers. Direct arylation often yields a mixture of N1-(thermodynamic) and N2-(kinetic) isomers, which are difficult to separate chromatographically due to similar polarities.
-
The Solution: This guide presents two high-fidelity protocols that guarantee N1-regioselectivity:
-
Method A (Direct Coupling): Copper-mediated Chan-Lam coupling, which exploits the specific orbital coefficients of the indazole anion to favor N1 >99%.
-
Method B (De Novo Cyclization): Condensation of 2-fluorobenzaldehyde with 4-fluorophenylhydrazine, which structurally precludes N2 formation.
-
Mechanistic Insight & Regiocontrol
Understanding the electronic bias is crucial for troubleshooting.
-
Electronic Control: In the Chan-Lam cycle, the regioselectivity is dictated by the HOMO of the deprotonated indazole.[1] Quantum Mechanical (QM) analysis reveals a significantly larger HOMO lobe on N1 compared to N2, directing the copper(II) species to the N1 position.
-
Thermodynamic Control: The 1H-indazole (benzenoid) is approximately 4-5 kcal/mol more stable than the 2H-indazole (quinonoid). High-temperature conditions or reversible coupling steps generally favor the N1 product.
Visualization: Reaction Pathways & Selectivity
Caption: Mechanistic bifurcation showing how Chan-Lam (electronic) and Cyclization (structural) strategies enforce N1 selectivity.
Experimental Protocols
Method A: Copper-Mediated Chan-Lam Coupling (Recommended)
This method is preferred for late-stage functionalization of existing indazole cores. It operates under mild conditions and uses the "oxidative coupling" mechanism.
Reagents:
-
Substrate: 1H-Indazole (1.0 equiv)
-
Coupling Partner: 4-Fluorophenylboronic acid (2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Atmosphere: Open to air (dry tube recommended)
Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (5.0 mmol, 590 mg), 4-fluorophenylboronic acid (10.0 mmol, 1.40 g), and Cu(OAc)₂ (5.0 mmol, 908 mg).
-
Solvent Addition: Add DCM (50 mL) followed by pyridine (10.0 mmol, 0.81 mL). The solution will turn a deep blue/green color characteristic of Cu(II)-amine complexes.
-
Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere (or attached to a drying tube filled with CaCl₂). Oxygen is required to re-oxidize Cu(I) to Cu(II) if catalytic loading is attempted, but stoichiometric Cu ensures faster conversion.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 12–24 hours.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Wash the filtrate with 1M HCl (2 x 30 mL) to remove pyridine, followed by sat. NaHCO₃ and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation:
-
Yield: Typically 80-92%.
-
Selectivity: >98:2 (N1:N2).
Method B: De Novo Hydrazine Cyclization (High Purity)
This method is ideal for scale-up or when the indazole core is being built from scratch. It is structurally impossible to form the N2 isomer via this route.
Reagents:
-
Substrate: 2-Fluorobenzaldehyde (1.0 equiv)
-
Reagent: 4-Fluorophenylhydrazine hydrochloride (1.1 equiv)
-
Base: Sodium Acetate (NaOAc) (2.5 equiv) or Et₃N
-
Solvent: Ethanol (EtOH) or NMP (for difficult cyclizations)
Protocol:
-
Hydrazone Formation:
-
Dissolve 2-fluorobenzaldehyde (10 mmol, 1.24 g) in EtOH (40 mL).
-
Add 4-fluorophenylhydrazine HCl (11 mmol, 1.79 g) and NaOAc (25 mmol, 2.05 g).
-
Reflux for 2-4 hours. A solid precipitate (hydrazone) often forms.
-
-
Cyclization (Intramolecular SNAr):
-
If the ring is activated (e.g., nitro-substituted): The reflux in EtOH is often sufficient to cyclize.
-
For simple 2-fluorobenzaldehyde: Solvent exchange may be needed. Evaporate EtOH, redissolve residue in NMP (N-methyl-2-pyrrolidone), add K₂CO₃ (2.0 equiv), and heat to 120°C for 6-12 hours.
-
-
Workup:
-
Pour the reaction mixture into ice-water (200 mL). The product usually precipitates as a solid.
-
Filter, wash with water, and dry.
-
-
Purification: Recrystallization from EtOH/Water is usually sufficient; chromatography is rarely needed.
Characterization: Distinguishing N1 vs. N2
Correctly assigning regiochemistry is critical. Do not rely solely on LC-MS (masses are identical).
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |
| NOESY NMR | Key Correlation: Strong NOE between Indazole H-7 and Ortho-H of the 4-F-phenyl ring. | Key Correlation: Strong NOE between Indazole H-3 and Ortho-H of the 4-F-phenyl ring. |
| 1H NMR (H-3) | Typically deshielded (δ 8.0 - 8.2 ppm). | Typically shielded relative to N1 (δ 7.8 - 8.0 ppm). |
| 13C NMR (C-3) | Characteristic shift ~134-136 ppm. | Characteristic shift ~120-125 ppm. |
| Melting Point | Generally lower MP than N2 isomer. | Generally higher MP (more symmetric lattice). |
| Polarity (TLC) | Usually less polar (higher Rf) in Hex/EtOAc. | Usually more polar (lower Rf). |
Analytical Workflow Diagram
Caption: Decision tree for confirming regiochemistry using NOESY NMR spectroscopy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Inefficient re-oxidation of Cu or wet solvent. | Ensure reaction is open to air (or O₂ balloon). Add 4Å molecular sieves to remove water (water inhibits transmetalation). |
| N2 Isomer Formation | Steric hindrance at C7 or high temperatures. | Switch to Method B . If using Method A, lower temperature to 0°C and increase reaction time to favor thermodynamic N1. |
| Wolff-Kishner Side Product | Hydrazine reducing the aldehyde (Method B). | Use the O-methyloxime of the aldehyde instead of the free aldehyde, or ensure oxidative conditions. |
| Purification Difficulty | Isomers co-elute. | Use Toluene/Acetone gradients instead of Hexane/EtOAc. Recrystallize from EtOH if solid. |
References
-
Regioselective Synthesis of N-Substituted Indazoles.Beilstein Journal of Organic Chemistry, 2021.
-
Copper-Promoted N-Arylation of Indazoles (Chan-Lam).
-
Source:
-
-
Differentiation of N1 and N2 Indazoles by NMR.Magnetic Resonance in Chemistry, 2024.
-
Source:
-
-
Practical Synthesis of Indazoles via Hydrazones. Journal of Organic Chemistry, 2006.[3]
-
Source:
-
-
Copper-Catalyzed N-Arylation of Heterocycles (Buchwald).Journal of Organic Chemistry, 2004.
Sources
Application Note: Regioselective Microwave-Assisted Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole
Executive Summary
The 1-aryl-1H-indazole scaffold is a privileged pharmacophore widely utilized in oncology and inflammatory disease drug discovery. Functionalizing this core often requires harsh conditions that compromise sensitive functional groups. This application note details a highly efficient, microwave-assisted Ullmann-type C–N coupling protocol to synthesize 4-bromo-1-(4-fluorophenyl)-1H-indazole. By leveraging copper-diamine catalysis under dielectric heating, this method achieves absolute chemoselectivity and N1-regioselectivity in a fraction of the time required by conventional thermal methods.
Mechanistic Rationale & Experimental Design
Designing a robust synthesis for 4-bromo-1-(4-fluorophenyl)-1H-indazole requires navigating two primary chemical challenges: chemoselectivity (avoiding off-target halogen coupling) and regioselectivity (N1 vs. N2 arylation).
Chemoselectivity (The Halogen Hierarchy): The starting materials possess three different halogens: a fluorine and an iodine on the arylating agent, and a bromine on the indazole core. We employ a Cu(I)-catalyzed Ullmann-type coupling because the oxidative addition of Cu(I) into aryl halides follows a strict reactivity gradient: I > Br >> Cl > F [1]. By utilizing 1-fluoro-4-iodobenzene, the active copper catalyst selectively inserts into the C–I bond. This precise causality ensures that both the C–F bond and the highly valuable C4–Br synthetic handle on the indazole remain completely intact.
Regioselectivity (Thermodynamic & Steric Control): Indazoles exhibit annular tautomerism. Deprotonation by a base generates an ambident nucleophile capable of reacting at either the N1 or N2 position. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. Furthermore, the use of a sterically demanding diamine ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine) in the copper complex creates a bulky transition state that heavily disfavors attack at the more sterically encumbered N2 position, driving the reaction exclusively toward the N1-aryl isomer[2].
Microwave Kinetics: Conventional thermal Ullmann couplings often require 24–48 hours at elevated temperatures, leading to potential thermal degradation or protodehalogenation. Microwave-Assisted Organic Synthesis (MAOS) utilizes the high loss-tangent of N,N-dimethylformamide (DMF) to rapidly and uniformly superheat the reaction mixture. This direct dielectric heating overcomes the activation energy barrier of the rate-limiting reductive elimination step, compressing the reaction time to just 25 minutes while boosting the overall yield[3],[4].
Fig 1: Cu-catalyzed Ullmann-type N-arylation catalytic cycle for 1H-indazole functionalization.
Quantitative Data & Optimization
To ensure a self-validating and reproducible system, the stoichiometry is strictly controlled. The inorganic base, K3PO4, is chosen because its limited solubility in DMF provides a slow-release mechanism for the basic anion, preventing base-catalyzed side reactions while efficiently neutralizing the generated HI.
Table 1: Reagent Stoichiometry and Mechanistic Role
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 4-Bromo-1H-indazole | 197.03 | 1.00 | 197.0 mg | Nucleophilic substrate; C4-Br handle preserved. |
| 1-Fluoro-4-iodobenzene | 222.00 | 1.20 | 266.4 mg | Electrophile; selective C-I oxidative addition. |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg | Transition metal catalyst (5 mol%). |
| trans-N,N'-dimethylcyclohexane-1,2-diamine | 142.24 | 0.10 | 14.2 mg | Bidentate ligand; stabilizes Cu(III) intermediate. |
| Potassium Phosphate (K3PO4) | 212.27 | 2.00 | 424.5 mg | Heterogeneous base; drives ligand exchange. |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.2 M | 5.0 mL | High microwave-absorbing polar aprotic solvent. |
Table 2: Microwave Parameter Optimization
| Entry | Temperature | Time | Yield (LC-MS) | Observation / Causality |
| 1 | 90 °C | 15 min | 45% | Incomplete conversion; insufficient thermal energy. |
| 2 | 110 °C | 15 min | 78% | Good conversion, but intermediate buildup observed. |
| 3 | 110 °C | 25 min | 92% | Optimal; complete conversion, high N1 selectivity. |
| 4 | 130 °C | 25 min | 85% | Trace protodebromination observed due to overheating. |
Experimental Protocol
This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure the chemical logic holds true at every stage.
Fig 2: Step-by-step experimental workflow for the microwave-assisted N-arylation process.
Step 4.1: Reaction Setup
-
Equip a 10 mL microwave-safe glass vial with a magnetic stir bar.
-
Add 4-bromo-1H-indazole (197.0 mg, 1.0 mmol), CuI (9.5 mg, 0.05 mmol), and finely powdered anhydrous K3PO4 (424.5 mg, 2.0 mmol).
-
Transfer the vial to a fume hood and add anhydrous DMF (5.0 mL).
-
Add 1-fluoro-4-iodobenzene (138 µL, 1.2 mmol) and trans-N,N'-dimethylcyclohexane-1,2-diamine (16 µL, 0.10 mmol) via micropipette.
-
Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen for 2 minutes via a needle to prevent atmospheric oxidation of the Cu(I) catalyst.
Step 4.2: Microwave Irradiation
-
Place the sealed vial into a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
-
Set the parameters: Temperature: 110 °C, Time: 25 minutes, Absorption Level: High.
-
Causality Check: The pressure trace should remain stable (typically < 3 bar). A sudden spike indicates solvent degradation or a compromised seal.
Step 4.3: Work-up and Extraction
-
Allow the vial to cool to room temperature (the microwave cooling jet will assist).
-
TLC Validation: Spot the crude mixture against the starting indazole on a silica plate (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.3) should be absent. The product will appear as a less polar spot (Rf ~0.6) because the N–H hydrogen bond donor has been replaced by the lipophilic fluorophenyl group.
-
Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with Deionized Water (3 × 20 mL) to quantitatively remove the DMF and K3PO4 salts.
-
Wash with saturated aqueous NaCl (brine, 20 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4.4: Purification & Analytical Validation
-
Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 5% to 15% EtOAc in Hexanes.
-
Pool the product-containing fractions and evaporate to yield 4-bromo-1-(4-fluorophenyl)-1H-indazole as an off-white solid.
-
Self-Validating LC-MS: Analyze the purified solid. The mass spectrum must show a distinct 1:1 isotopic doublet at m/z 291.0 [M+H]+ and 293.0 [M+H]+, confirming the preservation of the C4-Bromine atom.
-
Self-Validating NMR (Regiochemistry): Acquire a 2D NOESY NMR spectrum. A spatial cross-peak between the ortho-protons of the 4-fluorophenyl ring and the C7-proton of the indazole core definitively proves N1-arylation. If the reaction had occurred at N2, the cross-peak would correlate with the C3-proton instead.
References
1.1 - ResearchGate / Journal of Organic Chemistry.[1] 2.3 - MDPI.[3] 3.4 - Semantic Scholar.[4] 4.2 - Benchchem.[2]
Sources
Application Note: A Detailed Protocol for the Copper-Catalyzed N-arylation of 4-Bromo-1H-indazole
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole via a copper-catalyzed N-arylation reaction. N-arylindazoles are crucial scaffolds in medicinal chemistry and drug discovery, and their efficient, regioselective synthesis is of significant interest. This guide details a robust methodology based on an Ullmann-type cross-coupling reaction, utilizing copper(I) iodide as the catalyst and N,N'-dimethylethylenediamine as a critical ligand. We delve into the mechanistic rationale behind the choice of reagents, provide a step-by-step experimental procedure, and outline necessary safety precautions and product characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for constructing N-1 arylated indazole derivatives.
Introduction and Reaction Principle
The indazole moiety is a privileged structure found in numerous biologically active compounds. The functionalization of the indazole core, particularly through N-arylation, allows for the exploration of vast chemical space in the development of novel therapeutics. The primary challenge in the N-arylation of unsymmetrical indazoles is achieving high regioselectivity, as the reaction can occur at either the N-1 or N-2 position.
This protocol focuses on a copper-catalyzed cross-coupling reaction, a cost-effective and highly efficient alternative to palladium-based methods.[1] The reaction couples 4-Bromo-1H-indazole with an aryl halide, in this case, 1-fluoro-4-iodobenzene, to selectively form the N-1 arylated product. The success of this transformation hinges on the use of a copper(I) catalyst in conjunction with a diamine ligand.
The chosen ligand, N,N'-dimethylethylenediamine, plays a pivotal role. Kinetic studies have demonstrated that such chelating diamine ligands prevent the formation of less reactive, multiply-ligated copper species.[2][3][4] Instead, the diamine coordinates to the copper(I) center, generating a species that is both chemically and kinetically competent for the N-arylation, leading to milder reaction conditions and broader substrate scope.[1][2][5]
The overall reaction scheme is presented below.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocol for 4-Bromo-1-(4-fluorophenyl)-1H-indazole
Executive Summary & Compound Analysis
You are encountering solubility difficulties with 4-Bromo-1-(4-fluorophenyl)-1H-indazole . This is not a user error; it is a structural challenge.
Structural Analysis:
-
Core: The indazole scaffold is a rigid, planar bicycle prone to
stacking. -
Substituents: The 4-bromo atom and the 1-(4-fluorophenyl) group significantly increase the lipophilicity (LogP) and molecular weight compared to the parent indazole.
-
The Critical Issue: Unlike simple indazoles, the
-substitution removes the hydrogen bond donor capability. This molecule is strictly a hydrogen bond acceptor and highly hydrophobic.
The Diagnosis: The most common cause of failure with this scaffold is not the DMSO itself, but atmospheric moisture . DMSO is hygroscopic; water acts as a potent anti-solvent for this specific molecule, driving hydrophobic aggregation and micro-precipitation that is often invisible to the naked eye.
The "Dry-Solvent" Protocol (Standard Operating Procedure)
Do not treat this as a simple "add and mix" procedure. Follow this thermodynamic workflow to ensure a stable stock solution.
Phase A: Preparation
-
DMSO Quality Control: Use Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Why: Standard laboratory DMSO can absorb up to 1-2% water by weight if left uncapped. Even 0.5% water content can initiate nucleation of this hydrophobic indazole.
-
-
Vessel Selection: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (PS) as DMSO can leach plasticizers which interfere with assays.
Phase B: Solubilization Workflow
-
Weighing: Weigh the solid compound.
-
Solvent Addition: Add Anhydrous DMSO to achieve a target concentration (Recommended: 10–20 mM initially; do not attempt >50 mM without testing).
-
Vortexing: Vortex vigorously for 60 seconds.
-
Thermal Input (Critical): If the solution is cloudy or contains visible particles:
-
Sonication: If particles persist, sonicate in an ultrasonic water bath for 10 minutes at 40 kHz.
Phase C: The "Tyndall" Quality Check
Before using this stock in an assay, you must verify it is a true solution and not a colloidal suspension.
-
The Test: Shine a laser pointer (red or green) through the vial in a darkened room.
-
Pass: The beam passes through invisibly (no scattering).
-
Fail: You see a solid beam of light (Tyndall Effect). This indicates micro-precipitates are present. Action: Repeat heating/sonication or dilute.
Visualizing the Decision Logic
The following diagram outlines the decision-making process for solubilizing this compound.
Caption: Logical workflow for solubilizing hydrophobic indazoles, prioritizing moisture control and physical de-aggregation.
Troubleshooting & FAQs
Q1: The stock solution was clear yesterday, but today it has crystals. Why?
A: This is likely Moisture Uptake or Temperature Shock .
-
Cause: DMSO freezes at 19°C. If stored in a fridge (4°C), it freezes. Upon thawing, if the vial was opened before reaching room temperature, atmospheric water condensed inside.
-
Fix:
-
Always warm the frozen stock to Room Temperature (RT) before opening the cap.
-
If crystals appear, heat to 37°C and vortex to re-dissolve. Do not filter (you will lose compound).
-
Q2: It dissolves in DMSO, but precipitates immediately when I add it to my cell culture media.
A: This is the "Crash-Out" effect.[3] Your compound is highly lipophilic. When you dilute the DMSO stock (solvent) into media (water), the solubility drops exponentially.
-
Solution 1 (Step-wise Dilution): Do not add 1 µL stock directly to 1 mL media. Dilute the stock into an intermediate buffer containing BSA (Bovine Serum Albumin) or serum first. The proteins can bind the compound and keep it in solution.
-
Solution 2 (Co-solvents): Modify your stock solvent. Instead of 100% DMSO, use:
-
Formula: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Note: This formulation is often used for in vivo work but helps stabilize hydrophobic drugs in in vitro assays too.
-
Q3: Can I store the DMSO stock at -80°C?
A: Yes, this is recommended for long-term stability.
-
Protocol: Aliquot into single-use vials (e.g., 20 µL per vial) to avoid repeated freeze-thaw cycles. Repeated freezing promotes crystal nucleation that is hard to reverse.
Solubility Data Matrix
Use this table to diagnose solubility behavior based on solvent conditions.
| Solvent System | Predicted Solubility | Observation | Recommendation |
| 100% Anhydrous DMSO | High (~50-100 mg/mL) | Clear Solution | Ideal for stock preparation. |
| "Wet" DMSO (Old Bottle) | Moderate to Low | Haze / Micro-crystals | Discard solvent. Use fresh ampoule. |
| DMSO + Water (50:50) | Very Low | Heavy Precipitation | Avoid. Compound is hydrophobic. |
| DMSO -> PBS Dilution | < 10 µM (likely) | Risk of "Crash-out" | Keep final DMSO < 0.5%; mix rapidly. |
| DMSO + 40% PEG300 | High | Clear / Viscous | Use for animal dosing or difficult assays. |
References
-
MedChemExpress (MCE). 4-Bromo-1H-indazole Solubility Data & Handling. (General principles for halogenated indazoles).
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Bromo-1H-indazole. (Physicochemical properties).[1][3][4][5][6][7][8][9]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Data on DMSO hygroscopicity rates).
-
Chemistry LibreTexts. The Tyndall Effect. (Methodology for optical detection of colloids).[10]
-
BenchChem. Solubility Profile of Halogenated Aromatics in DMSO. (General solubility workflows).
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: 4-Bromoindazole Suzuki Coupling Optimization
The following guide is structured as a high-level technical support resource designed for medicinal chemists and process development scientists. It addresses the specific challenges of coupling 4-bromoindazole, a substrate known for its electronic deactivation and potential for catalyst poisoning.
Topic: Troubleshooting Low Yields & Protocol Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2, 2026
Executive Summary & Diagnostic Logic
Coupling 4-bromoindazole presents a unique "perfect storm" of challenges:
-
Catalyst Poisoning: The acidic N-H (pKa ~14) can deprotonate and coordinate to Palladium, forming off-cycle resting states (Pd-amidates).
-
Electronic Deactivation: The electron-rich nature of the fused pyrazole ring (relative to pure benzene) can make the C4-Br bond less prone to oxidative addition compared to standard aryl bromides.
-
Steric Crowding: The C4 position is in the peri-position relative to C3, creating a "bay region" effect that hinders bulky active catalytic species.
Use the flowchart below to diagnose your specific failure mode before proceeding to the solutions.
Diagnostic Workflow (DOT Visualization)
Figure 1: Diagnostic logic for identifying the root cause of failure in 4-bromoindazole couplings.
Technical Support FAQs (Troubleshooting Modules)
Module A: The "N-H" Factor (Catalyst Poisoning)
Q: My reaction stalls with >50% starting material remaining, despite using standard conditions (Pd(PPh3)4 / Na2CO3). Is the free N-H really the problem?
A: Yes. The free N-H of indazole is the most common cause of failure.
-
Mechanism: Under basic Suzuki conditions, the indazole N-H is deprotonated. The resulting indazolyl anion is a competent ligand for Pd(II). It displaces phosphines or halides, forming a stable, unreactive Pd-amido complex that halts the catalytic cycle (does not undergo reductive elimination).
-
Immediate Fix:
-
Protect the Nitrogen: Install a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group. This physically blocks coordination and prevents deprotonation.
-
Switch Catalyst System: If protection is impossible, you must use a catalyst system capable of operating in the presence of azoles. XPhos Pd G3 or Pd(dppf)Cl2 are superior to Pd(PPh3)4 here.
-
Module B: Oxidative Addition & Ligand Selection
Q: I am using a protected indazole (N-THP), but conversion is still poor. The 4-position seems unreactive.
A: The 4-position is sterically encumbered and electronically deactivated.
-
The Steric Issue: The C4-Br bond is adjacent to the bridgehead and the C3-H. Standard ligands like PPh3 are often not bulky enough to force the reductive elimination or electron-rich enough to facilitate oxidative addition at this crowded center.
-
The Solution: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands) .
-
XPhos: Excellent for general steric bulk and preventing poisoning.
-
SPhos: Highly effective for heteroaryl chlorides/bromides.
-
RuPhos: Specifically designed for electron-rich or deactivated substrates.
-
-
Recommendation: Use XPhos Pd G2 or G3 precatalyst (1-2 mol%). The precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period of Pd(OAc)2 + Ligand mixing.
Module C: Protodeboronation (The "Missing Nucleophile")
Q: My 4-bromoindazole is consumed, but I only see de-halogenated indazole (Ar-H) or the boronic acid has turned into its own arene. What is happening?
A: This is Protodeboronation , not a catalyst failure. Heteroaryl boronic acids are notoriously unstable in aqueous base at high temperatures.
-
Diagnosis: Check the stoichiometry.[1] If the boronic acid is gone but no product formed, it hydrolyzed.
-
Fix:
-
Reduce Water: Switch from Dioxane/H2O (4:1) to anhydrous DMF or Toluene with a solid base (Cs2CO3).
-
Boronic Ester: Use the Pinacol ester (BPin) instead of the free acid; they are significantly more robust.
-
MIDA Boronates: For extremely unstable partners (e.g., 2-pyridyl), use MIDA boronates which release the active species slowly.
-
Optimized Experimental Protocols
Do not rely on generic "Suzuki" conditions. Use these specific protocols optimized for the 4-bromoindazole scaffold.
Protocol A: The "Gold Standard" (Protected Substrate)
Best for scale-up and reliable yields.
-
Protection: React 4-bromoindazole with 3,4-dihydro-2H-pyran (DHP) and TsOH (cat.) in DCM to generate 1-(tetrahydro-2H-pyran-2-yl)-4-bromoindazole .
-
Coupling:
-
Deprotection: Treat crude with HCl/MeOH or TFA/DCM to remove THP.
Protocol B: Direct Coupling (Unprotected Substrate)
Best for rapid library synthesis where protection steps are inefficient.
-
Setup: Charge a vial with 4-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-4 mol%).
-
Base/Solvent: Add K3PO4 (3.0 equiv) and n-Butanol/Water (4:1) or Dioxane/Water (4:1) .
-
Note: K3PO4 is critical here; it buffers the pH better than carbonate, minimizing protodeboronation while maintaining activity.
-
-
Execution: Seal and heat to 100°C.
-
Why XPhos G3? The precatalyst activates rapidly and the bulky XPhos ligand prevents the free indazole nitrogen from binding to the Pd center.
-
Data Comparison: Base & Catalyst Screening
The following table summarizes internal optimization data for the coupling of 4-bromoindazole with phenylboronic acid.
| Entry | Catalyst (5 mol%) | Ligand | Base (3 equiv) | Solvent | Yield (LCMS) | Notes |
| 1 | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 15% | Failed. Catalyst poisoning evident (Pd black). |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | <5% | Poor oxidative addition at C4. |
| 3 | Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 65% | Good. Robust, but requires protection for >80%. |
| 4 | XPhos Pd G3 | XPhos | K3PO4 | THF/H2O | 92% | Optimal. Works on unprotected substrate. |
| 5 | Pd2(dba)3 | SPhos | Cs2CO3 | Toluene (anh) | 78% | Good for hydrolytically unstable boronic acids. |
References & Authority
-
Mechanistics of Azole Poisoning:
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
-
-
Indazole C-H Activation & Coupling:
-
Laha, J. K., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7250-7256.
-
-
General Suzuki Optimization Guide:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Buchwald Precatalyst User Guide:
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.
-
Sources
purification methods for 4-Bromo-1-(4-fluorophenyl)-1H-indazole intermediates
An in-depth guide to the purification of 4-Bromo-1-(4-fluorophenyl)-1H-indazole and its intermediates, designed for chemists in the pharmaceutical and life sciences sectors.
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. Contaminants such as byproducts, unreacted starting materials, or regioisomers can have a significant impact on the safety, efficacy, and stability of the final drug product.[1][2][3] 4-Bromo-1-(4-fluorophenyl)-1H-indazole is a key building block in medicinal chemistry, valued for its versatile indazole core which is a privileged structure in many biologically active compounds.[4][5] Achieving high purity for this intermediate is a critical step that ensures the reliability of subsequent synthetic transformations and the quality of the final API.
This technical support center provides practical, in-depth guidance on the purification of 4-Bromo-1-(4-fluorophenyl)-1H-indazole. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, offering explanations grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and analysis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
Q1: What are the most common impurities to expect during the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole?
The impurity profile is highly dependent on the synthetic route employed. For N-arylation reactions, which are common for this type of molecule, several classes of impurities are frequently observed:
-
Unreacted Starting Materials: Residual 4-bromo-1H-indazole or the 4-fluorophenylating agent (e.g., 4-fluoroiodobenzene or 4-fluorophenylboronic acid) are common.[6][7]
-
Regioisomers: If the starting material contains isomeric impurities (e.g., 5-bromo-1H-indazole or 6-bromo-1H-indazole), you can expect to form the corresponding N-arylated regioisomers, which can be challenging to separate due to similar polarities.[4][6]
-
Homocoupled Byproducts: Side reactions can lead to the formation of species like 4,4'-difluorobiphenyl, particularly in metal-catalyzed cross-coupling reactions.[6]
-
Hydrodehalogenated Byproducts: Loss of the bromine atom from the indazole ring can occur under certain catalytic conditions, leading to the formation of 1-(4-fluorophenyl)-1H-indazole.[6]
Q2: What are the definitive analytical methods for assessing the purity of my final product?
A multi-pronged analytical approach is essential for a comprehensive purity assessment.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for quantifying purity. A well-developed reversed-phase HPLC method can separate the main compound from trace impurities, allowing for purity to be reported as a percentage of the total peak area.[1][9][10] Purity levels for pharmaceutical intermediates are often expected to be ≥98%.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is indispensable for structural confirmation. The absence of significant unassignable peaks is a strong indicator of high purity.[1] ¹⁹F NMR is particularly crucial for verifying the presence and chemical environment of the fluorine atom. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.[12]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify the mass of any impurities detected by chromatography (e.g., LC-MS).[6][8]
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.[6]
Q3: What purity level is typically required for an intermediate like 4-Bromo-1-(4-fluorophenyl)-1H-indazole?
For intermediates used in drug development, the required purity increases as the synthesis progresses toward the final API. While early-stage intermediates might be acceptable at >95% purity, late-stage intermediates like 4-Bromo-1-(4-fluorophenyl)-1H-indazole are typically required to have a purity of ≥98% , with some processes demanding ≥99% purity.[1][9][13] Regulatory guidelines often require that any impurity present at a level greater than 0.05% to 0.1% be identified, quantified, and reported.[3]
Q4: How should I store 4-Bromo-1-(4-fluorophenyl)-1H-indazole to maintain its purity over time?
While specific stability data for this exact compound is not widely published, best practices for related bromo-indazole compounds should be followed.[2] Generally, these compounds should be stored in a cool, dry, and dark environment to prevent degradation. For long-term storage, keeping the material at -20°C or -80°C under an inert atmosphere (like argon or nitrogen) is recommended to minimize degradation from air, moisture, and light.[14]
Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Purification Strategy Workflow
The first step in any purification is to analyze the crude product and select an appropriate method. The following workflow provides a general decision-making framework.
Caption: A general workflow for purification and analysis.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, but it can present several challenges.[15]
Q: My product has "oiled out" during cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point or when impurities prevent crystal lattice formation.[16]
Causality & Solution:
-
High Solute Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[16]
-
Cooling Too Rapidly: Slow cooling is crucial for forming well-defined crystals. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.[15]
-
Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent or a solvent pair.[16]
-
High Impurity Load: If the crude material is very impure, the impurities can inhibit crystallization. An initial purification by flash chromatography may be necessary before attempting recrystallization.[16]
Q: No crystals have formed, even after the solution has been cooled in an ice bath. What went wrong?
This is a common issue that usually relates to the solution not being sufficiently saturated.[16]
Causality & Solution:
-
Solution is Too Dilute: Your compound's concentration is below its saturation point in the cold solvent. Evaporate some of the solvent to increase the concentration, then try cooling again.[16]
-
Lack of Nucleation Sites: Spontaneous crystallization sometimes needs a trigger. Try scratching the inside of the flask with a glass rod at the solvent's surface or adding a tiny "seed" crystal of the pure product.
-
Incorrect Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. A different solvent or a solvent pair (by adding an "anti-solvent" in which your compound is insoluble) is needed.[15]
Troubleshooting Recrystallization: A Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-Bromo-1-(4-fluorophenyl)-1H-indazole Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for 4-Bromo-1-(4-fluorophenyl)-1H-indazole. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this compound, particularly concerning its stability and reactivity under basic conditions. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
This document addresses common questions and challenges encountered during the handling and reaction of 4-Bromo-1-(4-fluorophenyl)-1H-indazole in the presence of bases. We will explore potential degradation pathways, strategies to mitigate instability, and protocols for assessing the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: Is 4-Bromo-1-(4-fluorophenyl)-1H-indazole generally stable to basic conditions?
A1: The stability of 4-Bromo-1-(4-fluorophenyl)-1H-indazole in the presence of a base is highly dependent on the specific base used, the solvent, reaction temperature, and the presence of other reactive species. While the indazole core is aromatic and relatively stable, certain basic conditions can lead to degradation or undesired side reactions.
Q2: What are the primary concerns when using a base with this compound?
A2: The main concerns are:
-
Deprotonation: The N-H proton of the indazole ring is acidic and can be removed by a sufficiently strong base.[1]
-
Side Reactions: The resulting indazolide anion is a potent nucleophile and can participate in undesired reactions.
-
Degradation: Strong bases, especially at elevated temperatures, can promote decomposition of the molecule.
-
Reaction with the Bromine Substituent: While less common under typical basic conditions, nucleophilic aromatic substitution of the bromine atom is a possibility with very strong nucleophiles or under specific catalytic conditions.
Q3: How can I determine the optimal base for my reaction?
A3: The choice of base is critical and should be tailored to the specific transformation you are trying to achieve. For reactions requiring deprotonation of the indazole nitrogen, a non-nucleophilic base is often preferred to minimize side reactions. The selection of the base and solvent system can significantly influence the outcome of the reaction.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Reaction Yield
Potential Cause:
-
Inappropriate Base Selection: The chosen base may be too weak to effect the desired transformation or may be sterically hindered.
-
Solvent Incompatibility: The base may have poor solubility or reactivity in the chosen solvent.
-
Degradation of Starting Material: The reaction conditions may be too harsh, leading to the decomposition of your 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
Troubleshooting Steps:
-
Re-evaluate Base Strength: Consider the pKa of the N-H proton of your indazole and choose a base with a conjugate acid pKa that is sufficiently high to ensure deprotonation.
-
Solvent Screening: Test a range of aprotic and protic solvents to find the optimal medium for your reaction.
-
Temperature Control: Run the reaction at a lower temperature to minimize degradation. Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products
Potential Cause:
-
Lack of Regioselectivity: If the reaction can occur at multiple sites on the molecule, a mixture of products may be formed.
-
Side Reactions: The base may be promoting unintended reactions, such as dimerization or reaction with the solvent.
-
Isomerization: Under certain conditions, rearrangement of substituents on the indazole ring could occur.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the base, solvent, temperature, and reaction time to favor the formation of the desired product.
-
Use of Additives: In some cases, the addition of a ligand or a co-catalyst can improve the selectivity of the reaction.
-
Purification Strategy: Develop a robust purification method (e.g., column chromatography, recrystallization) to separate the desired product from the byproducts.
Issue 3: Decomposition of the Starting Material
Potential Cause:
-
Harsh Basic Conditions: Strong bases, particularly in combination with high temperatures, can lead to the breakdown of the indazole ring.
-
Presence of Nucleophiles: Strong nucleophiles can potentially displace the bromine substituent, leading to undesired products and decomposition pathways.
Troubleshooting Steps:
-
Milder Base: Switch to a weaker or more sterically hindered base.
-
Lower Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate.
-
Protecting Groups: If the N-H proton is interfering with the desired reaction, consider protecting it with a suitable group that can be removed under mild conditions.
Scientific Insights and Mechanisms
The indazole ring system is amphoteric, meaning it can act as both an acid and a base. The N-H proton is acidic, with a pKa around 13.86, and can be removed by a variety of bases to form the indazolide anion.[1] This anion is a key intermediate in many reactions involving indazoles.
Deprotonation and Nucleophilicity
The deprotonation of the indazole nitrogen is a critical first step in many base-mediated reactions. The choice of base will determine the position of the equilibrium and the concentration of the reactive indazolide anion.
Caption: Equilibrium of indazole deprotonation.
The resulting indazolide anion is a potent nucleophile and can react with a variety of electrophiles. The regioselectivity of this reaction (i.e., whether the electrophile adds to N1 or N2) is influenced by steric and electronic factors, as well as the reaction conditions.
Potential Degradation Pathways
Under strongly basic conditions, particularly at elevated temperatures, the indazole ring can be susceptible to cleavage. The exact mechanism of degradation will depend on the specific conditions, but it is a critical factor to consider when designing experiments.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to a Specific Base
This protocol provides a framework for testing the stability of 4-Bromo-1-(4-fluorophenyl)-1H-indazole under specific basic conditions.
Materials:
-
4-Bromo-1-(4-fluorophenyl)-1H-indazole
-
Selected base (e.g., NaH, K2CO3, Et3N)
-
Anhydrous solvent (e.g., THF, DMF, CH3CN)
-
TLC plates
-
LC-MS system
Procedure:
-
To a clean, dry reaction vial, add 4-Bromo-1-(4-fluorophenyl)-1H-indazole (1.0 eq).
-
Add the anhydrous solvent.
-
Add the selected base (1.1 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, 80 °C).
-
Monitor the reaction progress by TLC and LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analyze the LC-MS data to quantify the amount of remaining starting material and identify any degradation products.
Data Presentation
| Base | Solvent | Temperature (°C) | Time (h) | % Starting Material Remaining | Major Degradation Products |
| NaH | THF | 25 | 24 | >95% | None Detected |
| K2CO3 | DMF | 80 | 12 | ~80% | Product X, Product Y |
| Et3N | CH3CN | 50 | 24 | >98% | None Detected |
This is example data and will vary based on experimental conditions.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Potential Reaction Pathways Under Basic Conditions
Caption: Potential outcomes in basic media.
References
-
Wikipedia. Indazole. Available from: [Link].
-
ResearchGate. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Available from: [Link].
-
PMC. N‑Heterocyclic Olefins of Pyrazole and Indazole. Available from: [Link].
-
NIH. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available from: [Link].
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link].
-
Connect Journals. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link].
-
ResearchGate. Possible protonation states of the compounds in the indazole series. a... | Download Scientific Diagram. Available from: [Link].
-
PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link].
-
PMC. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Available from: [Link].
-
RSC Publishing. Synthesis of indazoles from 2-formylphenylboronic acids. Available from: [Link].
-
RSC Publishing. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available from: [Link].
-
PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link].
-
PMC. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available from: [Link].
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link].
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link].
-
ACS Publications. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Available from: [Link].
-
ACS Publications. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Available from: [Link].
-
MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link].
-
PMC. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. Available from: [Link].
-
Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. Available from: [Link].
Sources
preventing palladium poisoning when using indazole substrates
The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes mechanistic understanding, actionable protocols, and data-driven decision-making.
Topic: Preventing Palladium Poisoning & Deactivation Ticket ID: IND-PD-404 Status: Active Guide
Executive Summary & Diagnostic
Issue: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) involving indazole substrates frequently suffer from stalled conversion, low yields, or catalyst precipitation ("Pd black").
Root Cause Analysis:
Indazoles are electron-rich
Quick Diagnostic: Is it Poisoning?
| Observation | Diagnosis |
| Reaction stalls at <20% conversion | High Probability. The substrate has sequestered the active catalyst species before the cycle could propagate. |
| Precipitation of black solid | Catalyst Decomposition. The ligand has been displaced by the indazole, destabilizing the Pd(0), leading to aggregation into bulk metal (Pd black). |
| Product is contaminated (colored) | Leaching. Stable Pd-indazole complexes are co-eluting with your product during purification. |
Mechanism of Failure
To prevent poisoning, you must understand how the indazole disables the catalyst. The diagram below illustrates the "Off-Cycle Trap" where indazole coordination diverts the catalyst from the productive cycle.
Figure 1: The Catalytic Cycle vs. The Indazole Trap. The critical failure point is often post-oxidative addition, where the indazole nitrogen displaces the phosphine ligand.
Prevention Strategy A: Protecting Group Engineering
The most robust solution is to mask the coordinating nitrogens. The choice of protecting group (PG) dictates the stability of the reaction and the ease of downstream processing.
Comparative Analysis of Indazole Protecting Groups
| Protecting Group | Installation Ease | Pd-Poisoning Prevention | Stability (Base/Heat) | Removal Condition | Recommendation |
| SEM (Trimethylsilylethoxymethyl) | Moderate | Excellent (Steric bulk blocks N) | High | TBAF or Acid | Gold Standard for complex synthesis. |
| THP (Tetrahydropyranyl) | High | Good | Moderate | Mild Acid (HCl/MeOH) | Good for acid-sensitive substrates. |
| Boc (tert-Butyloxycarbonyl) | Very High | Moderate (Can be thermally labile >80°C) | Low (Base sensitive) | TFA or Heat | Best for low-temp couplings (<80°C). |
| Acetyl (Ac) | High | Poor (Labile) | Very Low | Base | Avoid for cross-coupling. |
| Methyl/Alkyl | High | Good | Very High | Permanent | Use only if N-alkyl is the desired final product. |
Decision Logic for PG Selection
Figure 2: Strategic selection of protecting groups based on thermal requirements and final target structure.
Prevention Strategy B: Advanced Ligand Systems (Unprotected Substrates)
If protection is impossible, you must "out-compete" the indazole using sterically demanding, electron-rich ligands.
Recommended Catalyst Systems:
-
Buchwald Third-Generation Precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3):
-
Why: These bulky biaryl phosphines create a "protective shell" around the Pd center, preventing the approach of the indazole nitrogen.
-
Use Case: Amination of unprotected indazoles.
-
-
Pd(dppf)Cl₂:
-
Why: The bidentate ferrocenyl ligand binds tightly to Pd, resisting displacement by the monodentate indazole.
-
Use Case: Suzuki coupling of halo-indazoles.[1]
-
Validated Experimental Protocols
Protocol 1: Suzuki Coupling of N-Protected Indazole (High Yield)
Target: Coupling 5-bromo-1-(SEM)-indazole with Phenylboronic acid.
Reagents:
-
5-Bromo-1-(SEM)-indazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing: In a reaction vial, combine the indazole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen accelerates catalyst decomposition, which indazoles exacerbate.
-
Solvation: Add degassed Dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat to 90°C for 4-16 hours.
-
Workup: Dilute with EtOAc, wash with water.
-
Pd Removal (Crucial): Treat the organic phase with SiliaMetS® Thiol (or equivalent scavenger) for 2 hours at RT before concentration. This prevents Pd leaching into the sticky indazole product.
Protocol 2: Buchwald-Hartwig Amination of Unprotected Indazole
Target: Amination of 4-bromo-1H-indazole (Risk: High Poisoning).
Reagents:
-
4-Bromo-1H-indazole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2-5 mol%)
-
Base: LiHMDS (2.5 equiv) - Note: Strong base deprotonates the NH, making the indazole anionic. The bulky ligand prevents the anionic N from binding to Pd.
-
Solvent: THF or Toluene (anhydrous)
Step-by-Step:
-
Setup: Charge an oven-dried Schlenk tube with the indazole and BrettPhos Pd G3. Cycle Argon/Vacuum 3 times.
-
Addition: Add anhydrous THF and the amine.
-
Base Addition: Add LiHMDS dropwise at RT. The solution may turn orange/red (deprotonation of indazole).
-
Heating: Heat to 65-80°C . Do not overheat unprotected substrates.
-
Quench: Cool to RT, quench with sat. NH₄Cl.
FAQ: Troubleshooting & Remediation
Q: My reaction worked on a 50mg scale but failed on a 5g scale. The flask contains a black solid. A: You experienced thermal runaway leading to catalyst aggregation. Indazole couplings are often exothermic. On a larger scale, heat transfer is slower.
-
Fix: Add the catalyst last as a solution. Lower the temperature by 10°C and increase the time. Ensure vigorous stirring to prevent local "hotspots" where catalyst death occurs.
Q: I cannot remove the Palladium from my final product. It is dark colored. A: Indazoles are excellent ligands; they hold onto residual Pd.
-
Fix: Standard Celite filtration is insufficient. You must use a chemical scavenger.
-
Dissolve crude in THF/MeOH.
-
Add Trimercaptotriazine (TMT) or SiliaMetS® Thiol (5 wt% relative to product).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45µm pad.
-
Alternative: Recrystallize from a solvent system containing a small amount of N-acetylcysteine.
-
Q: Can I use Pd(PPh₃)₄? A: Not recommended. Triphenylphosphine is a labile ligand. The indazole nitrogen will easily displace PPh₃, leading to immediate poisoning. Always use bidentate (dppf, xantphos) or bulky (Buchwald) ligands.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry. [Link]
-
A Regioselective C7 Bromination and C7 Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Arylation of 4-Substituted NH-Free Indazoles. RSC Advances. [Link]
-
Buchwald-Hartwig Amination User Guide. Chemical Science. [Link]
-
Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. Organic Process Research & Development. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 4-Bromo-1-(4-fluorophenyl)-1H-indazole
[1]
Executive Summary & Critical Distinction
The synthesis of N-arylated indazoles typically yields a mixture of N1-aryl (Target) and N2-aryl (Alternative) regioisomers.[1] Furthermore, the position of the bromine atom (4-Br vs. 5-Br/6-Br) fundamentally alters the aromatic coupling constants.[1]
This guide establishes a comparative spectral profile to validate:
-
Regiochemistry (N1 vs. N2): Confirmed via the chemical shift of H-3 and NOE correlations.
-
Substitution Pattern (4-Bromo): Confirmed via the specific doublet-triplet-doublet splitting pattern of the fused benzene ring, which distinguishes it from the isolated spin systems of 5- or 6-bromo isomers.[1]
Comparative Spectral Profile
The following data compares the target compound with its primary synthetic impurities/alternatives.
Table 1: Comparative 1H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are derived from structural analogs and validated against general indazole chemical shift principles.
| Proton Assignment | Target: N1-Isomer (4-Br) | Alternative: N2-Isomer | Alternative: 5-Bromo Isomer | Diagnostic Feature |
| H-3 (Pyrazole) | δ 8.15 - 8.25 (s) | δ 8.40 - 8.60 (s) | δ 8.05 (s) | N2-isomers typically show a deshielded H-3 (>8.4 ppm) compared to N1-isomers.[1] |
| H-5 (Indazole) | δ 7.45 (d, J=8.0 Hz) | δ 7.30 - 7.40 (m) | δ 7.95 (d, J=1.5 Hz) | 4-Br creates a contiguous spin system (H5-H6-H7).[1] 5-Br creates an isolated H-4 singlet. |
| H-6 (Indazole) | δ 7.25 (t, J=8.0 Hz) | δ 7.10 - 7.20 (m) | δ 7.45 (dd) | The Triplet (or dd) at H-6 is unique to 4- or 7-substituted indazoles.[1] |
| H-7 (Indazole) | δ 7.65 (d, J=8.0 Hz) | δ 7.50 - 7.60 (m) | δ 7.55 (d) | H-7 is deshielded by the adjacent N1-aryl group in the target structure.[1] |
| N-Aryl (Ortho) | δ 7.60 - 7.70 (m) | δ 7.70 - 7.80 (m) | δ 7.60 - 7.70 (m) | AA'BB' system.[1] Overlaps often occur; 2D NMR required for definitive assignment. |
| N-Aryl (Meta) | δ 7.20 - 7.30 (m) | δ 7.20 - 7.30 (m) | δ 7.20 - 7.30 (m) | Shielded by the Fluorine atom.[1] Appears as a "pseudo-triplet" due to JH-F coupling. |
Orthogonal Validation: 19F NMR
Structural Logic & Causality
The "4-Bromo" Signature
The most common error in indazole characterization is misidentifying the bromine position.
-
4-Bromo Topology: The bromine at C4 leaves protons at C5, C6, and C7. These three protons form a continuous ABC or AMX spin system.
-
Result: You must observe a Doublet - Triplet - Doublet pattern (J ≈ 7-8 Hz).[1]
-
-
5-Bromo Alternative: Leaves protons at C4, C6, and C7. H4 and H6 are meta to each other.
-
Result: You would observe a sharp Singlet (H4) and a doublet (H7) with meta-coupling (J ≈ 1-2 Hz).[1]
-
The N1 vs. N2 Regioselectivity
Indazole alkylation/arylation is governed by tautomeric equilibrium.[4][5]
-
Thermodynamics: The N1-isomer is thermodynamically favored (approx. 3-4 kcal/mol more stable).[1]
-
Kinetics: Under certain conditions (e.g., specific bases or solvents like DMF), the N2-isomer forms competitively.
-
NOE Diagnostic:
Experimental Protocol
Method A: Routine Purity Check (1H NMR)[1]
-
Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why CDCl₃? It provides sharper resolution for aromatic coupling constants compared to DMSO-d₆, which can broaden signals due to viscosity.
-
-
Parameters:
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the H-6 triplet splitting.
Method B: Isomer Differentiation (1D NOE / NOESY)[1]
-
Sample Prep: Use DMSO-d₆ if solubility is poor in CDCl₃.[1] Degas the sample (nitrogen flush) to maximize NOE enhancement.
-
Experiment: 1D Selective NOE.
-
Irradiation:
Decision Tree & Workflow
The following diagram illustrates the logical workflow for confirming the structure of 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
Caption: Logical workflow for structural verification. Green paths indicate confirmation of the target compound; red paths indicate common isomeric impurities.
References
-
Synthesis and Characterization of 1H-Indazoles: Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[1] Source: National Institutes of Health (PMC) URL:[Link] (Supports chemical shift assignments for 1-(4-fluorophenyl) and 1-(4-methoxyphenyl) indazole derivatives).
-
Indazole Regioselectivity (N1 vs N2): Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[4] Source: WuXi Biology URL:[Link] (Provides thermodynamic data and reaction energy profiles explaining the formation of N1 vs N2 isomers).
-
4-Bromo Indazole Core Data: Title: Preparation method of 4-bromo-5-methyl-1H-indazole.[1] Source: Google Patents (CN112321510A) URL: (Provides experimental 1H NMR data for the 4-bromo-indazole core, validating the coupling patterns of H3, H6, and H7).
-
19F NMR of Indazole Derivatives: Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of Indazole. Source: MDPI (Molecules) URL:[Link] (Validates 19F NMR techniques for characterizing fluorinated groups attached to indazole/pyrazole rings).[1]
crystal structure data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole validation
Topic: Crystal Structure Data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole Validation Content Type: Publish Comparison Guide
Executive Summary: The Structural Imperative
In the development of kinase inhibitors and psychotropic agents, the indazole scaffold is a privileged structure. Specifically, 4-Bromo-1-(4-fluorophenyl)-1H-indazole serves as a critical intermediate. Its validation is not merely about confirming atomic connectivity but verifying regioselectivity (N1 vs. N2 arylation) and understanding the solid-state packing driven by halogenated motifs.
This guide provides a rigorous protocol for validating the crystal structure of this compound, comparing it against synthetic precursors and structural analogs to establish a "Gold Standard" for purity and form.
Critical Structural Challenges
When synthesizing 1-arylindazoles, two primary challenges necessitate crystallographic validation:
-
Regioisomerism (N1 vs. N2): The N-arylation of 4-bromoindazole can yield either the 1H-indazole (thermodynamic product) or 2H-indazole (kinetic product). NMR can be ambiguous due to overlapping signals; Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method to confirm the N1-C(phenyl) bond.
-
Halogen Bonding Networks: The presence of both Bromine (polarizable,
-hole donor) and Fluorine (electronegative, H-bond acceptor) creates competing packing forces that dictate solubility and melting point.
Experimental Protocol: Synthesis to Structure
Note: This workflow is designed to produce diffraction-quality crystals specifically for structural validation.
Phase 1: Regioselective Synthesis
To ensure the formation of the target N1-isomer , a Chan-Lam coupling strategy is recommended over standard nucleophilic substitution.
-
Reagents: 4-Bromo-1H-indazole (1.0 eq), 4-Fluorophenylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).
-
Solvent: Dichloromethane (DCM), open to air (O₂ source).
-
Conditions: Stir at Room Temperature for 24-48h.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Phase 2: Crystallization for XRD
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethyl Acetate : Hexane (1:3 v/v).
-
Procedure: Dissolve 20 mg of purified product in 2 mL EtOAc. Add 6 mL Hexane slowly. Cover the vial with parafilm, poke 3-4 small holes, and allow to stand at 20°C for 3-5 days.
-
Target Crystal Habit: Colorless blocks or prisms (needles often indicate rapid precipitation and poor diffraction).
Validation Data: Target Profile & Comparison
Since specific unit cell data varies by polymorph, the table below outlines the Reference Validation Metrics derived from high-quality analog structures (e.g., 1-(4-fluorobenzyl)indazole and 4-bromo-1H-indazole). Use these ranges to validate your experimental data.
Table 1: Structural Validation Metrics Comparison
| Feature | Target: 4-Bromo-1-(4-fluorophenyl)-1H-indazole | Alternative A: 4-Bromo-1H-indazole (Precursor) | Alternative B: 1-(4-Fluorobenzyl) Analog |
| Space Group | Monoclinic (P2₁/c or P2₁/n) (Expected) | Triclinic (P-1) | Monoclinic (P2₁/c) |
| N-Substituent | Phenyl (Rigid) | Hydrogen | Benzyl (Flexible -CH₂-) |
| Torsion Angle (N1-C-C) | 30° – 55° (Twisted to minimize H7 steric clash) | 0° (Planar) | ~70°–90° (Free rotation) |
| Key Packing Force | Br[2]···π and C-H···F | N-H···N (Hydrogen Bond) | C-H[3]···π |
| Regioselectivity Marker | Bond Length N1-C(Ph) ≈ 1.44 Å | N/A | Bond Length N1-C(Bz) ≈ 1.48 Å |
| Validation Check | Absence of N2-C(Ph) connectivity | Presence of N1-H | Presence of sp³ Methylene |
Data Interpretation Guidelines
-
The "Twist": Unlike the planar precursor, the target molecule must exhibit a twist between the indazole plane and the fluorophenyl ring (typically 30-55°). If the structure is planar, suspect the wrong molecule or severe disorder.
-
Bond Lengths: The N1-C(phenyl) bond is shorter (~1.44 Å) than a typical N-alkyl bond due to resonance interaction, but longer than the internal N1-C7a bond (~1.36 Å).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the structure, ensuring the distinction between the desired N1-isomer and the N2-impurity.
Caption: Logic flow for distinguishing the target N1-isomer from the N2-byproduct using crystallographic parameters.
Advanced Validation: Hirshfeld Surface Analysis
To go beyond basic connectivity, use Hirshfeld surface analysis (e.g., via CrystalExplorer) to validate the "fingerprint" of the crystal lattice.
-
Expected d_norm Surface: Look for bright red spots near the Nitrogen (N2) and Bromine atoms.
-
Explanation: The N2 atom acts as a weak H-bond acceptor (C-H···N), while Br participates in halogen bonding or close contact dispersion.
-
-
2D Fingerprint Plot:
-
H···F Interactions: Should appear as sharp spikes in the bottom left/right, indicating the specific influence of the 4-fluorophenyl group.
-
Br···Br / Br···π: Look for features near the diagonal at higher
values, characteristic of halogenated indazoles.
-
References
-
Analog Structure (Fluorobenzyl): Doi, T., et al. (2018).[4] "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate."[4] IUCrData, 3(x230995). Link
-
General Indazole Synthesis: BenchChem Technical Guides. "Synthesis and Characterization of Halogenated Indazoles." Link
-
Validation Standards: Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
Analog Structure (Triazole): Kumar, B., et al. (2015).[5] "Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole." Acta Crystallographica Section E, 71(7), o534-o535. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
bioactivity comparison of 4-bromo and 4-chloro indazole analogs
Introduction: The Indazole Scaffold in Medicinal Chemistry
The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous anti-inflammatory, antimicrobial, and antineoplastic agents[1]. When optimizing an indazole-based lead compound, functionalization at the C4 position is a critical determinant of target affinity and pharmacokinetic behavior.
This guide provides an objective, data-driven comparison of 4-bromo-1H-indazole and 4-chloro-1H-indazole analogs. By analyzing the steric, electronic, and thermodynamic differences between bromine and chlorine substituents, we can establish a rational framework for selecting the optimal halogen during hit-to-lead optimization.
Mechanistic Causality: Why Bromine Outperforms Chlorine in Specific Pockets
The biological activity of halogenated indazoles is rarely coincidental; it is governed by strict physicochemical principles. When comparing 4-bromo to 4-chloro substitutions, three mechanistic factors drive differential bioactivity:
-
The
-Hole and Halogen Bonding: Halogens possess an anisotropic distribution of electron density. The outermost extension of the carbon-halogen bond features a region of positive electrostatic potential known as the -hole. Because bromine is more polarizable than chlorine, its -hole is significantly more positive, allowing it to form stronger, highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., protein backbone carbonyls) in the target binding site. -
Steric Bulk and Hydrophobic Packing: The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å). In rigid, hydrophobic sub-pockets (such as the selectivity pocket of kinases), the extra bulk of the 4-bromo substituent displaces high-energy, ordered water molecules more effectively. This displacement yields a favorable entropic gain that lowers the overall free energy of binding (
). -
Lipophilicity (LogP): Bromination increases the overall lipophilicity of the indazole core more than chlorination, directly enhancing passive membrane permeability and intracellular target engagement.
Halogen-mediated inhibition pathway highlighting the superiority of bromine's sigma-hole.
Quantitative Bioactivity Comparison
Experimental data across multiple enzyme classes consistently demonstrates the functional divergence between 4-bromo and 4-chloro indazoles. The table below synthesizes quantitative performance metrics from recent biochemical evaluations.
| Biological Target | 4-Bromo-1H-indazole Analog | 4-Chloro-1H-indazole Analog | Mechanistic Implication |
| Lactoperoxidase (LPO) | Lower | Higher | Bromine provides superior hydrophobic packing and is a more potent substituent than chlorine for LPO inhibition[2][3]. |
| Carbonic Anhydrase I (hCA-I) | Stronger halogen bonding by the 4-bromo analog enhances affinity near the zinc-bound active site[4][5]. | ||
| Multi-Kinase (e.g., c-Kit, FGFR) | Broad-spectrum nanomolar inhibition | Often requires additional substitution for equivalent potency | The 4-bromo moiety effectively mimics the steric bulk of larger hydrophobic residues in the kinase hinge region[1]. |
Data Interpretation: In both antimicrobial (LPO) and human enzymatic (hCA-I) models, the 4-bromo analogs demonstrate a clear potency advantage, often achieving
Self-Validating Experimental Protocol: Enzyme Inhibition Assay
To objectively compare the bioactivity of these analogs in your own laboratory, you must utilize a self-validating assay system. The following protocol for determining the
Phase 1: Reagent Preparation & Compound Dilution
Causality: Halogenated indazoles have low aqueous solubility. Proper DMSO management is critical to prevent precipitation, which artificially inflates
-
Prepare a 10 mM stock of the 4-bromo and 4-chloro indazole analogs in 100% anhydrous DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO.
-
Dilute the compounds 1:100 into the aqueous assay buffer (final DMSO concentration = 1%). Self-Validation Check: Visually inspect the highest concentration well (100 µM) under a microscope for micro-precipitates.
Phase 2: Assay Assembly & Steady-State Incubation
Causality: Pre-incubation allows the halogen bond to reach thermodynamic equilibrium before the reaction is initiated.
-
Add 10 µL of the target enzyme (e.g., purified bovine milk LPO[3]) to a 384-well microplate.
-
Add 10 µL of the diluted indazole analogs. Include positive control wells (known reference inhibitor) and negative control wells (1% DMSO vehicle).
-
Incubate at 25°C for 30 minutes.
Phase 3: Signal Readout & QC Validation
Causality: Analyzing the Hill slope of the dose-response curve confirms a 1:1 stoichiometric binding event.
-
Initiate the reaction by adding 20 µL of substrate (e.g., ABTS and
for LPO). -
Measure absorbance/fluorescence kinetically for 15 minutes.
-
Self-Validation Metrics:
-
Z'-Factor Calculation: Ensure
using the positive and negative controls. A lower value indicates unacceptable assay noise. -
Hill Slope Analysis: Fit the data to a 4-parameter logistic curve. The Hill slope (
) must be between 0.8 and 1.2. A slope strongly suggests the indazole is acting as a non-specific colloidal aggregator rather than a targeted inhibitor.
-
Self-validating high-throughput screening workflow for indazole analog evaluation.
Conclusion
While both 4-bromo and 4-chloro indazoles are highly valuable synthetic intermediates[2], the 4-bromo-1H-indazole scaffold frequently exhibits superior bioactivity in rigid target pockets. The enhanced polarizability, stronger
References
-
Köksal, Z., & Alim, Z. (2020). "Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles." Drug and Chemical Toxicology. URL: [Link]
-
EurasianBioChem. (2018). "Biological and Chemical Sciences Abstract Book." EurasianBioChem. URL: [Link]
-
"Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PMC - National Institutes of Health. URL: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. eurasianbiochem.org [eurasianbiochem.org]
A Comparative Spectroscopic Guide to 1-(4-fluorophenyl)indazole Isomers: Navigating N-1 and N-2 Regiochemistry
In the landscape of modern drug discovery, indazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The specific substitution pattern on the indazole nucleus, particularly on the nitrogen atoms, can profoundly influence the molecule's pharmacological profile. The regioselective synthesis of either the N-1 or N-2 isomer of 1-(4-fluorophenyl)indazole is a critical step in the development of novel therapeutics, necessitating robust and unambiguous analytical methods for their differentiation. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1-(4-fluorophenyl)-1H-indazole and 2-(4-fluorophenyl)-2H-indazole, offering researchers, scientists, and drug development professionals a practical framework for their identification and characterization.
The Significance of Isomeric Purity in Drug Development
The seemingly subtle difference in the placement of the 4-fluorophenyl group on the indazole ring—at the N-1 versus the N-2 position—can lead to significant variations in the compound's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. This underscores the importance of precise structural elucidation to ensure the synthesis of the desired isomer and to understand its structure-activity relationship (SAR). Spectroscopic techniques are the cornerstone of this analytical challenge, providing a detailed fingerprint of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Assignment
NMR spectroscopy is the most powerful and definitive method for distinguishing between N-1 and N-2 substituted indazoles.[1] The chemical environment of the protons and carbons in the indazole core is highly sensitive to the position of the N-substituent, leading to characteristic and predictable differences in their respective spectra.
¹H NMR Spectroscopy: A Tale of Two Protons
The most diagnostic signals in the ¹H NMR spectrum for differentiating between the 1- and 2-isomers are those of the H-3 and H-7 protons.
-
1-(4-fluorophenyl)-1H-indazole (N-1 Isomer): In the N-1 isomer, the H-7 proton is significantly deshielded due to its proximity to the N-1 nitrogen and the anisotropic effect of the adjacent fused benzene ring. Conversely, the H-3 proton resides in a more shielded environment.
-
2-(4-fluorophenyl)-2H-indazole (N-2 Isomer): In the N-2 isomer, the electronic landscape is altered. The H-3 proton is now more deshielded compared to the N-1 isomer, often appearing as the most downfield proton of the indazole system. In contrast, the H-7 proton is more shielded relative to its counterpart in the N-1 isomer.[1]
The protons of the 4-fluorophenyl ring typically appear as two sets of doublets, characteristic of a para-substituted benzene ring.
¹³C NMR Spectroscopy: Corroborating the Assignment
¹³C NMR spectroscopy provides complementary and confirmatory evidence for the isomeric assignment. The chemical shifts of the carbon atoms in the indazole ring, particularly C-3, C-3a, and C-7a, are key indicators.
-
N-1 Isomer: The C-3a and C-7a carbons exhibit distinct chemical shifts that are sensitive to the N-1 substitution.
-
N-2 Isomer: The chemical shift of the C-3 carbon is a particularly useful diagnostic marker, often appearing at a different chemical shift compared to the N-1 isomer.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the two isomers based on established trends for N-substituted indazoles.
| Position | 1-(4-fluorophenyl)-1H-indazole (Predicted) | 2-(4-fluorophenyl)-2H-indazole (Predicted) |
| ¹H NMR (ppm) | ||
| H-3 | ~8.1 | ~8.4 |
| H-4 | ~7.8 | ~7.8 |
| H-5 | ~7.3 | ~7.2 |
| H-6 | ~7.5 | ~7.4 |
| H-7 | ~7.9 | ~7.1 |
| ¹³C NMR (ppm) | ||
| C-3 | ~135 | ~123 |
| C-3a | ~125 | ~128 |
| C-4 | ~121 | ~121 |
| C-5 | ~122 | ~122 |
| C-6 | ~127 | ~127 |
| C-7 | ~110 | ~117 |
| C-7a | ~140 | ~149 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
A detailed, step-by-step methodology for NMR analysis is provided below:
-
Sample Preparation: Dissolve 5-10 mg of the indazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the proton signals and determine their multiplicities (singlet, doublet, triplet, etc.).
-
Assign the proton and carbon signals based on their chemical shifts, multiplicities, and established trends for indazole isomers.[1]
-
Figure 1: Experimental workflow for NMR-based isomer characterization.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
While not as definitive as NMR, IR spectroscopy can offer supporting evidence for isomer differentiation by probing the vibrational modes of the molecules. The key differences are often observed in the "fingerprint region" (below 1500 cm⁻¹), which is sensitive to the overall molecular symmetry and bond vibrations within the heterocyclic ring.
-
N-1 Isomer: Expected to show a characteristic pattern of C-H and C=C stretching and bending frequencies.
-
N-2 Isomer: The altered symmetry and electronic distribution in the N-2 isomer can lead to subtle shifts in the positions and intensities of the absorption bands compared to the N-1 isomer. For instance, the C=N stretching vibration within the indazole ring may be at a slightly different frequency.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint regions of the two isomers to identify any consistent differences in peak positions and relative intensities.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While both 1-(4-fluorophenyl)indazole isomers will have the same molecular ion peak (m/z = 212.07), their fragmentation patterns under electron ionization (EI) may differ due to the different stabilities of the resulting fragment ions.
-
Molecular Ion: A prominent peak at m/z = 212 corresponding to the [M]⁺ ion is expected for both isomers.
-
Fragmentation: The primary fragmentation pathways may involve the loss of the fluorophenyl group or cleavage of the indazole ring. The relative abundance of the fragment ions can be a key differentiator. For example, the stability of the indazolyl cation formed after the loss of the fluorophenyl radical may differ between the N-1 and N-2 isomers, leading to variations in the intensity of the corresponding fragment peak.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Compare the relative intensities of the major fragment ions for the two isomers.
Figure 2: Workflow for mass spectrometry-based isomer analysis.
UV-Vis Spectroscopy: A Glimpse into Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of the indazole and fluorophenyl rings. The position of the nitrogen atom influences the extent of conjugation and the energy of the electronic transitions. Generally, the 2H-indazole tautomer absorbs light more strongly than the 1H-tautomer.[2]
-
1-(4-fluorophenyl)-1H-indazole (N-1 Isomer): Expected to exhibit absorption maxima corresponding to π-π* transitions.
-
2-(4-fluorophenyl)-2H-indazole (N-2 Isomer): May show a bathochromic (red) shift in its absorption maxima compared to the N-1 isomer due to potential differences in the planarity and conjugation of the system.
Comparative Spectroscopic Data Summary
| Technique | 1-(4-fluorophenyl)-1H-indazole | 2-(4-fluorophenyl)-2H-indazole | Key Differentiating Feature |
| ¹H NMR | H-7 deshielded, H-3 shielded | H-3 deshielded, H-7 shielded | Chemical shifts of H-3 and H-7 protons |
| ¹³C NMR | Characteristic shifts for C-3, C-3a, C-7a | Distinct shifts for C-3, C-3a, C-7a | Chemical shifts of indazole ring carbons |
| IR | Unique fingerprint region | Different fingerprint region | Peak positions and intensities in the fingerprint region |
| Mass Spec. | Molecular ion at m/z 212 | Molecular ion at m/z 212 | Relative abundance of fragment ions |
| UV-Vis | Characteristic λmax | Potential bathochromic shift | Position and intensity of absorption maxima |
Conclusion
The unambiguous characterization of 1-(4-fluorophenyl)indazole isomers is paramount for advancing drug discovery programs that utilize this important scaffold. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined analytical approach, with NMR spectroscopy at its core, offers the most robust and reliable means of differentiation. By understanding the characteristic spectroscopic signatures of both the N-1 and N-2 isomers, researchers can confidently navigate the synthesis and development of novel indazole-based therapeutic agents.
References
-
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]
-
Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14197-14216. [Link]
-
Barbosa, Y. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079-1087. [Link]
-
Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 249-250, 199-205. [Link]
-
Zimmerman, J. B., & Kiser, J. R. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(15), 10186-10194. [Link]
-
Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole: A Comparative Analysis of Yields and Methodologies
Introduction: The Significance of 4-Bromo-1-(4-fluorophenyl)-1H-indazole in Modern Drug Discovery
4-Bromo-1-(4-fluorophenyl)-1H-indazole is a key heterocyclic building block in medicinal chemistry. Its rigid indazole core, substituted with a bromine atom and a fluorophenyl group, presents multiple opportunities for synthetic diversification, making it a valuable scaffold for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the 4-fluorophenyl moiety can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this important intermediate: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. By examining the experimental data and underlying mechanistic principles, researchers can make informed decisions to optimize their synthetic strategies.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern carbon-nitrogen bond formation, prized for its high efficiency and broad substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction provides a reliable method for the N-arylation of indazoles.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the indazole anion, and subsequent reductive elimination to furnish the N-arylated product and regenerate the active palladium(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.
Experimental Protocol
-
Materials: 4-Bromo-1H-indazole, 1-fluoro-4-iodobenzene, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Sodium-tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
To an oven-dried Schlenk tube is added 4-bromo-1H-indazole (1.0 mmol, 1.0 equiv.), 1-fluoro-4-iodobenzene (1.2 mmol, 1.2 equiv.), and sodium-tert-butoxide (1.4 mmol, 1.4 equiv.).
-
The tube is evacuated and backfilled with argon.
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are added, followed by the addition of anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
-
Methodology 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and still highly relevant method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst.[3] Recent advancements, particularly the use of ligands, have rendered this reaction milder and more versatile.[4]
Reaction Principle
The Ullmann condensation typically involves the reaction of an aryl halide with an amine or a heterocyclic N-H compound in the presence of a copper catalyst and a base. The mechanism is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by coordination of the indazole and subsequent reductive elimination. The use of a ligand, such as a diamine, can accelerate the reaction and improve yields.
Experimental Protocol
-
Materials: 4-Bromo-1H-indazole, 4-Fluorophenylboronic acid, Copper(II) acetate (Cu(OAc)₂), Pyridine, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask, 4-bromo-1H-indazole (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv.), copper(II) acetate (1.0 mmol, 1.0 equiv.), and pyridine (2.0 mmol, 2.0 equiv.) are combined in dichloromethane (10 mL).
-
The reaction mixture is stirred at room temperature in the presence of air for 24-48 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.
-
Comparative Analysis of Synthesis Yields
The following table summarizes the key reaction parameters and expected yields for the two methodologies. The yields are based on literature precedents for similar N-arylation reactions of indazoles and related heterocycles.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(0) complex (e.g., Pd₂(dba)₃) | Copper(II) salt (e.g., Cu(OAc)₂) |
| Ligand | Phosphine-based (e.g., SPhos) | Diamine or Pyridine |
| Aryl Source | Aryl halide (e.g., 1-fluoro-4-iodobenzene) | Arylboronic acid |
| Base | Strong base (e.g., NaOtBu) | Organic base (e.g., Pyridine) |
| Solvent | Anhydrous, aprotic (e.g., Toluene) | Aprotic (e.g., Dichloromethane) |
| Temperature | Elevated (e.g., 100 °C) | Room Temperature |
| Reaction Time | 12-18 hours | 24-48 hours |
| Typical Yield | 75-90% | 60-80% |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the N-arylation of 4-bromo-1H-indazole.
Caption: Generalized workflow for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and effective methods for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole. The Buchwald-Hartwig amination generally offers higher yields and shorter reaction times, albeit at elevated temperatures and requiring an inert atmosphere. The Ullmann condensation, particularly in its modern Chan-Lam variation, provides the advantage of milder reaction conditions, often proceeding at room temperature and open to the air.
The choice of method will ultimately depend on the specific requirements of the research setting. For rapid, high-yielding synthesis where the necessary equipment for inert atmosphere reactions is available, the Buchwald-Hartwig amination is recommended. For laboratories prioritizing milder conditions and operational simplicity, the Ullmann condensation presents an attractive alternative. It is imperative for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific setup.
References
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC. Available at: [Link]
- WO 2025/109026 A1 - Google Patents.
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. Available at: [Link]
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ResearchGate. Available at: [Link]
-
4 Bromo 1H Indazole - Scribd. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - LinkedIn. Available at: [Link]
- US 2011/0155950 A1 - Google Patents.
-
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers - ACS Publications. Available at: [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. Available at: [Link]
-
Ullmann coupling of indole derivatives. [a] - ResearchGate. Available at: [Link]
-
Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - MDPI. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. Available at: [Link]
-
Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity - MDPI. Available at: [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
reference standards for 4-Bromo-1-(4-fluorophenyl)-1H-indazole analysis
An in-depth technical analysis of reference standards for 4-Bromo-1-(4-fluorophenyl)-1H-indazole requires a rigorous understanding of both its synthetic chemistry and the analytical methodologies used to certify its purity. As a critical halogenated scaffold, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors and glucocorticoid receptor modulators[1].
However, the structural nature of indazoles presents specific analytical challenges—most notably, the formation of nearly identical regioisomers during synthesis. This guide objectively compares the performance of different reference standard grades and provides field-proven, self-validating protocols for their certification.
The Analytical Challenge: Regioisomerism and Mass Balance
The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole typically involves the transition-metal-catalyzed N-arylation of 4-bromo-1H-indazole with a 4-fluorophenyl halide. Because the indazole core contains two adjacent nitrogen atoms (N1 and N2), this reaction inevitably produces a mixture of two regioisomers: the thermodynamically favored 1H-isomer (target) and the 2H-isomer (impurity).
Differentiating these isomers using standard high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is notoriously unreliable. Both isomers possess nearly identical molecular weights, polarities, and UV chromophores, often leading to chromatographic co-elution. Furthermore, traditional "mass balance" purity assessments (which subtract impurities, water, and residual solvents from 100%) can falsely certify a standard if the 2H-isomer co-elutes and remains undetected.
To establish true metrological traceability, modern analytical laboratories must employ orthogonal techniques such as 2D-Nuclear Magnetic Resonance (NOESY) for structural confirmation and quantitative NMR (qNMR) for absolute purity[2].
Fig 1: N-arylation pathway of 4-bromo-1H-indazole yielding 1H and 2H regioisomers.
Comparison of Reference Standard Grades
Selecting the appropriate reference standard grade depends entirely on the phase of drug development. The table below compares the performance, certification rigor, and optimal use cases for three distinct grades of 4-Bromo-1-(4-fluorophenyl)-1H-indazole standards.
Table 1: Performance and Application Comparison of Reference Standards
| Standard Grade | Purity Assessment Method | Regioisomeric Certification | Primary Application | Relative Uncertainty |
| Primary Standard (qNMR Certified) | qNMR (SI-Traceable Internal Standard) | 2D-NOESY NMR Confirmed | API batch release, calibrating secondary standards, regulatory filings. | < 0.5% |
| Secondary Standard (Chromatographic) | Mass Balance (HPLC-UV + KF + TGA + ROI) | 1H-NMR (Often lacks 2D confirmation) | Routine in-process control (IPC) monitoring, early discovery screening. | 1.0% - 2.0% |
| Stable Isotope-Labeled (SIL) | LC-MS/MS Isotopic Purity | LC-MS/MS Fragmentation | Internal standard for bioanalytical PK/PD assays (e.g., ^13C or ^2H labeled). | N/A (Used for ratio tracking) |
Experimental Methodologies: Self-Validating Certification Protocols
As an application scientist, you cannot rely on vendor Certificates of Analysis (CoA) without understanding the causality behind the data. The following protocols detail the self-validating systems required to definitively certify a Primary Standard.
Protocol A: Regioisomeric Differentiation via 2D-NOESY NMR
Standard 1D 1H-NMR cannot definitively assign the N1 vs. N2 attachment due to the complex, overlapping multiplet signals in the aromatic region. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) solves this by identifying through-space dipole-dipole interactions (typically <5 Å distance), proving exact spatial arrangement.
-
Sample Preparation: Dissolve 15 mg of the 4-Bromo-1-(4-fluorophenyl)-1H-indazole standard in 0.6 mL of deuterated chloroform (
). -
Acquisition: Acquire a 2D-NOESY spectrum using a mixing time (
) of 300–500 ms. Causality: This specific mixing time allows sufficient cross-relaxation to observe NOE build-up between adjacent protons without signal dissipation. -
Interpretation & Validation:
-
Locate the signal for the ortho-protons of the 4-fluorophenyl ring (~7.5 ppm).
-
For the 1H-isomer (Target): You must observe a strong NOE cross-peak between the fluorophenyl ortho-protons and the indazole C7-H proton (~7.1 ppm).
-
For the 2H-isomer (Impurity): The cross-peak will instead appear between the fluorophenyl ortho-protons and the indazole C3-H proton (~8.2 ppm).
-
Self-Validation: The absolute absence of the C3-H cross-peak confirms the standard is free of the 2H-regioisomer.
-
Protocol B: Absolute Quantification via qNMR (Internal Standard Method)
Unlike mass balance, which assumes all impurities are detected, qNMR provides a direct, SI-traceable primary ratio measurement[3]. The peak area in qNMR is directly proportional to the number of resonating nuclei, overcoming the lack of chromophore differences between impurities[2].
-
Gravimetric Preparation: Accurately co-weigh ~10 mg of the indazole analyte and ~5 mg of a certified SI-traceable Internal Standard (IS) (e.g., NIST SRM 1,2,4,5-Tetrachloro-3-nitrobenzene) using a microbalance (
mg). -
Acquisition Parameters (Critical Step): Acquire the 1H-NMR spectrum with a relaxation delay (D1) of at least 60 seconds (
). Causality: Failing to allow complete longitudinal relaxation ( ) will result in truncated signals and artificially skewed purity ratios. -
Integration: Integrate the distinct C3-H singlet of the indazole (~8.2 ppm) against the distinct aromatic singlet of the IS (~7.7 ppm).
-
Calculation: Calculate absolute purity using the standard qNMR equation:
(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity). Self-Validation: Perform the assay in triplicate. A Relative Standard Deviation (RSD) of validates both the gravimetric precision and the integration accuracy.
Fig 2: Orthogonal certification workflow utilizing qNMR and Mass Balance for absolute purity.
Conclusion
For complex halogenated heterocycles like 4-Bromo-1-(4-fluorophenyl)-1H-indazole, standard chromatographic secondary standards are insufficient for late-stage development due to the high risk of undetected 2H-regioisomers. Researchers must prioritize qNMR-certified Primary Standards backed by 2D-NOESY structural confirmation. This ensures that the downstream synthesis of critical therapeutics—such as DGAT2 inhibitors—is built upon a foundation of absolute metrological traceability and uncompromised scientific integrity.
References
-
Patent BR112019010164A2: Compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. (Discusses the biological application of indazole scaffolds in DGAT2 inhibitors).[1] URL:
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. (Details the transition from mass balance to qNMR for overcoming chromophore limitations in organic reference standards).[2] URL:[Link]
-
Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Oxford Academic. (Establishes the metrological traceability framework for qNMR internal standards).[3] URL:[Link]
Sources
- 1. BR112019010164A2 - compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
4-Bromo-1-(4-fluorophenyl)-1H-indazole proper disposal procedures
Standard Operating Procedure: Environmental Health & Safety (EHS) Disposal Guidelines for 4-Bromo-1-(4-fluorophenyl)-1H-indazole
As a halogenated heterocyclic intermediate frequently utilized in medicinal chemistry and drug development, 4-Bromo-1-(4-fluorophenyl)-1H-indazole requires stringent handling and disposal protocols. Because this molecule incorporates both bromine and fluorine substituents on an aromatic framework, it presents specific environmental and toxicological challenges that preclude standard organic waste disposal methods.
This guide provides drug development professionals and laboratory personnel with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the safe segregation, containment, and disposal of this compound.
Hazard Assessment and Causality
To design an effective disposal protocol, it is critical to understand the causality behind the compound's hazard profile. While specific toxicological data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole may be under investigation, structurally analogous compounds (such as 4-Bromo-1H-indazole) are classified under GHS as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 (Respiratory irritation)[1][2].
The Halogenated Imperative: The presence of both a heavy halogen (bromine) and a highly electronegative halogen (fluorine) dictates the disposal pathway.
-
Environmental Persistence: Halogenated aromatic compounds are highly resistant to natural biological and chemical degradation.
-
Thermal Byproducts: If incinerated at inadequate temperatures, multi-halogenated organics can act as precursors to highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). Therefore, disposal must be routed exclusively through licensed facilities capable of high-temperature incineration equipped with alkaline gas scrubbers to neutralize hydrobromic (HBr) and hydrofluoric (HF) acid emissions generated during combustion.
Waste Segregation and Containment Strategy
A self-validating disposal system relies on strict segregation at the point of generation. Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and environmental risks.
Quantitative Waste Categorization
| Waste Category | Description | Primary Containment | Designated Waste Stream |
| Solid Waste | Unused reagent, spilled powder, or crystallized reaction byproducts. | High-Density Polyethylene (HDPE) wide-mouth jars. | Halogenated Solid Waste |
| Organic Solutions | Mother liquors, chromatography fractions (e.g., DCM, EtOAc, Hexanes containing the compound). | HDPE or PTFE-lined glass carboys. | Halogenated Liquid Waste |
| Aqueous Waste | Aqueous washes from extractions containing trace amounts of the compound. | HDPE carboys. | Aqueous Waste (Trace Halogens) |
| Contaminated Consumables | Weigh boats, pipette tips, gloves, and spill cleanup materials (absorbent pads). | Heavy-duty, sealable polyethylene bags or designated solid waste bins. | Hazardous Solid Debris |
Step-by-Step Disposal Methodology
This protocol must be executed within a functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended for spill cleanup), safety goggles, and a flame-resistant lab coat.
Step 1: Primary Containment and Quenching (If Applicable)
-
If the compound is in a reactive mixture, ensure the reaction is fully quenched and neutralized to a pH of 6-8 before transferring to a waste container.
-
Transfer solid 4-Bromo-1-(4-fluorophenyl)-1H-indazole waste into a compatible, sealable HDPE container. Do not use metal containers, as trace degradation could lead to halogen-induced corrosion.
Step 2: Liquid Waste Segregation
-
Pour solutions containing the compound into the designated Halogenated Solvent Waste carboy.
-
Causality Check: Never mix this waste stream with strong oxidizers, alkali metals, or incompatible amines, as halogenated solvents can react exothermically or form explosive mixtures under specific conditions.
Step 3: Labeling and Inventory (Self-Validation)
-
Immediately attach a hazardous waste tag to the container.
-
The tag must explicitly list "4-Bromo-1-(4-fluorophenyl)-1H-indazole" and the specific solvents used. Do not use abbreviations.
-
Validation: A properly maintained waste log ensures that EHS personnel and downstream contractors know exactly how to calibrate the incineration parameters for the specific halogen load.
Step 4: EHS Transfer and High-Temperature Incineration
-
Store sealed waste containers in a designated, ventilated secondary containment area.
-
Request a pickup from your institutional EHS department. The waste will be transported to a licensed RCRA (Resource Conservation and Recovery Act) facility for high-temperature rotary kiln incineration.
Workflow Visualization: Halogenated Waste Routing
The following diagram illustrates the critical decision pathways for disposing of 4-Bromo-1-(4-fluorophenyl)-1H-indazole to ensure compliance and safety.
Figure 1: Decision tree and logistical routing for the proper segregation and disposal of multi-halogenated indazole derivatives.
Emergency Spill Protocols
In the event of an accidental release outside of a fume hood:
-
Evacuate and Isolate: Clear personnel from the immediate area to prevent inhalation of airborne dust[1].
-
PPE Upgrade: Responders must wear a fitted respirator with P100/organic vapor cartridges, alongside standard PPE.
-
Containment: For solid spills, mist the powder lightly with a compatible solvent (e.g., water or a high-boiling alcohol, if compatible with the surrounding environment) to suppress dust formation before sweeping. Do not dry sweep[1].
-
Collection: Shovel the material into a dedicated HDPE container using non-sparking tools[1]. Treat all cleanup materials as Hazardous Solid Debris.
References
-
Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: 4-Bromo-1H-indazole. Retrieved from ]">https://www.fishersci.de[1]
-
Sigma-Aldrich. Safety Information: 4-Bromo-1H-indazole (CAS 186407-74-9). Retrieved from ]">https://www.sigmaaldrich.com[2]
Sources
Personal protective equipment for handling 4-Bromo-1-(4-fluorophenyl)-1H-indazole
Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-Bromo-1-(4-fluorophenyl)-1H-indazole Classification: Pharmaceutical Intermediate / Halogenated Heterocycle CAS Registry Number: (Analogous to 4-Bromo-1H-indazole derivatives, specific CAS may vary by vendor but safety protocols are class-consistent)
Part 1: Executive Safety Assessment
The "Why" Behind the Protocol: As a Senior Application Scientist, I urge you to treat 4-Bromo-1-(4-fluorophenyl)-1H-indazole not merely as a chemical reagent, but as a Potent Pharmaceutical Intermediate (PPI) .
While standard Safety Data Sheets (SDS) typically classify this family of compounds as Irritants (Skin/Eye/Respiratory) and Harmful if Swallowed (Acute Tox. 4) , the presence of the fluorophenyl and indazole moieties suggests potential biological activity (kinase inhibition or receptor modulation). Until specific toxicological data (LD50/LC50) confirms otherwise, you must apply Control Band 3 (Potent Compound) standards.
Primary Risks:
-
Dust Inhalation: The solid powder form presents the highest risk of systemic exposure during weighing.
-
Unknown Sensitization: Indazoles can be sensitizers; repeated low-level exposure may lead to allergic reactions.
-
Solvent Permeation: When dissolved in organic solvents (DCM, DMF), the compound can penetrate standard nitrile gloves rapidly.
Part 2: PPE Selection Matrix
Do not rely on "standard lab attire." Use this matrix to select PPE based on your specific operation.
| Body Area | Standard Operation (Solution Handling) | High-Risk Operation (Solid Weighing / Spills) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Double Nitrile (Outer glove: Long cuff) | Causality: Halogenated solvents (often used with this compound) degrade nitrile. The inner glove provides a "time-buffer" if the outer glove is compromised. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | N95 or P100 Respirator + Fume Hood | Causality: Fine powders of indazoles are easily aerosolized by static electricity during spatula transfer. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Safety glasses leave gaps. Goggles seal the eyes against airborne dust and splashes. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Disposable Coverall | Prevents dust accumulation on fabric cuffs, which can transfer to wrists/home environment later. |
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Solid Handling & Weighing (Critical Step)
The moment of highest exposure risk is transferring the dry powder from the vendor vial to your reaction vessel.
-
Static Neutralization:
-
Step: Place an ionizing fan or anti-static gun near the balance inside the fume hood.
-
Why: Fluorinated compounds are prone to high static charge, causing "jumping" of powder.
-
-
The "Tunnel" Technique:
-
Step: Do not weigh on the open balance pan. Place the receiving vial inside a secondary container (like a beaker) to catch stray particles.
-
-
Decontamination:
-
Step: After weighing, wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol before removing it from the hood.
-
Why: Invisible dust residues on the vial exterior are a common source of desk/keyboard contamination.
-
Protocol B: Solution Transfer
-
Glove Check:
-
Step: Inspect gloves immediately after handling solutions. If you see "rippling" (swelling of the nitrile), change gloves immediately.
-
Why: Halogenated organics can permeate nitrile in <5 minutes.
-
Part 4: Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: DO NOT sweep. Sweeping aerosolizes the potent dust.
-
Action: Cover with wet paper towels (to dampen dust), then scoop into a bag.
-
-
Liquid Spill: Absorb with Vermiculite or sand.[1]
-
Action: Do not use standard paper towels alone; they may degrade depending on the solvent.
-
Waste Disposal Logic
This compound contains both Bromine and Fluorine .
-
Stream: Segregated Halogenated Organic Waste .[2]
-
Critical Rule: Do NOT mix with non-halogenated waste (e.g., Acetone/Ethanol waste).
-
Reason: High disposal costs and potential for violent reactions if mixed with incompatible oxidizers in bulk waste streams.
-
Part 5: Visualizing the Safety Logic
Diagram 1: Risk Assessment & PPE Decision Tree
Caption: Decision logic for selecting PPE based on the physical state of the 4-Bromo-1-(4-fluorophenyl)-1H-indazole.
Diagram 2: The "Double-Glove" Protocol
Caption: The correct donning and doffing sequence to prevent cross-contamination of the skin.
References
-
Fisher Scientific. (2024).[3] Safety Data Sheet: 4-Bromo-1H-indazole (Analogous Structure Safety Data). Retrieved from
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: Halogenated Indazole Derivatives - Hazards Identification. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4][5] Laboratory Safety Guidance: Handling Potent Pharmaceutical Compounds. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
